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  • Product: (3-Methyl-4-phenylphenyl)methanol

Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of 3-Methyl-4-phenylbenzyl Alcohol: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in medicinal chemistry and materials development, I frequently encounter biphenyl scaffolds as the foundational architecture for advanced therapeutics and functional ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry and materials development, I frequently encounter biphenyl scaffolds as the foundational architecture for advanced therapeutics and functional materials. 3-Methyl-4-phenylbenzyl alcohol (IUPAC: (2-methyl-[1,1'-biphenyl]-4-yl)methanol) is a highly versatile, functionalized biphenyl derivative.

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry due to their omnipresence in medicinally active compounds and marketed drugs. This guide provides an in-depth technical analysis of its structural properties, a field-proven synthetic workflow, and its emerging applications in drug discovery.

Physicochemical Properties & Structural Analysis

The molecular architecture of 3-methyl-4-phenylbenzyl alcohol features a biphenyl core substituted with a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃).

Structural Causality in Drug Design: The placement of the methyl group at the ortho position relative to the biphenyl linkage is a deliberate structural feature. This steric bulk forces the two aromatic rings out of coplanarity, inducing a specific dihedral angle. This non-planar geometry is critical; it prevents flat, unspecific intercalation with DNA (reducing off-target toxicity) and allows the molecule to precisely occupy complex, three-dimensional hydrophobic pockets in target proteins, such as PD-L1 dimers[1]. Furthermore, the hydroxymethyl group serves as a critical hydrogen bond donor/acceptor, anchoring the molecule to polar residues at the periphery of these binding sites.

Quantitative Physicochemical Profile

The following table summarizes the core data utilized for predictive modeling and formulation workflows.

PropertyValueCausality / Significance in Application
Molecular Formula C₁₄H₁₄OStandard biaryl building block.
Molecular Weight 198.26 g/mol Low molecular weight; provides ample room for further functionalization while strictly adhering to Lipinski’s Rule of 5.
LogP (Estimated) ~3.2 - 3.5Optimal lipophilicity for membrane permeability and partitioning into hydrophobic receptor pockets.
Topological Polar Surface Area 20.2 ŲExcellent potential for blood-brain barrier (BBB) penetration if required, or easily modified to restrict central nervous system access.
H-Bond Donors 1 (-OH)Facilitates targeted, directional hydrogen bonding with receptor active sites.
H-Bond Acceptors 1 (-OH)Acts as a dual H-bond participant; easily derivatized into ethers or esters.
Rotatable Bonds 3Allows sufficient conformational flexibility for induced-fit target binding without excessive entropic penalty.

Chemical Synthesis: The Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction is arguably the most utilized tool for the construction of C-C bonds in pharmaceutical manufacturing[2]. It is the premier method for synthesizing biphenyl architectures due to its mild conditions, high functional group tolerance, and the low toxicity of boron byproducts[2].

Below is a self-validating, step-by-step protocol for synthesizing 3-methyl-4-phenylbenzyl alcohol via the cross-coupling of (4-bromo-3-methylphenyl)methanol and phenylboronic acid.

Experimental Protocol

Objective: High-yield synthesis of 3-methyl-4-phenylbenzyl alcohol with minimal homocoupling impurities.

  • Step 1: Reagent Preparation & Degassing

    • Action: In a flame-dried Schlenk flask, combine (4-bromo-3-methylphenyl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes.

    • Causality: The biphasic solvent system is deliberately chosen. Dioxane provides excellent solubility for the organic halide and boronic acid, while water dissolves the inorganic base, facilitating the formation of the reactive Ar-Pd(II)-OH intermediate essential for transmetalation[3]. Degassing is critical to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the boronic acid.

  • Step 2: Catalyst Addition

    • Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

    • Causality: Pd(dppf)Cl₂ is a robust Pd(II) precatalyst. The bidentate dppf ligand provides the necessary steric bulk and electron density to accelerate both the oxidative addition into the sterically hindered ortho-methyl bromide and the subsequent reductive elimination, while minimizing catalyst deactivation[4].

  • Step 3: Reaction Execution

    • Action: Heat the reaction mixture to 80°C for 12 hours under vigorous stirring. Monitor the reaction via LC-MS.

    • Causality: Elevated temperature overcomes the activation energy barrier for the transmetalation step, which is often rate-limiting in sterically hindered ortho-substituted aryl systems.

  • Step 4: Quenching and Workup

    • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

    • Causality: Brine removes the water-soluble base and boron byproducts. Na₂SO₄ removes residual water prior to concentration, preventing degradation during solvent evaporation.

  • Step 5: Purification

    • Action: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

    • Causality: This isolates the target alcohol from unreacted starting materials and trace biphenyl homocoupling impurities.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle specific to the synthesis of 3-methyl-4-phenylbenzyl alcohol, highlighting the critical intermediate states.

SuzukiCycle Pd0 Pd(0) Lₙ Active Catalyst PdII_Br Ar-Pd(II)-Br L₂ (Ar = 4-hydroxymethyl-2-methylphenyl) Pd0->PdII_Br Oxidative Addition + (4-bromo-3-methylphenyl)methanol PdII_OH Ar-Pd(II)-OH L₂ (Base Activation) PdII_Br->PdII_OH Ligand Exchange + K₂CO₃ / H₂O PdII_Ph Ar-Pd(II)-Ph L₂ (Pre-Elimination Complex) PdII_OH->PdII_Ph Transmetalation + Phenylboronic acid PdII_Ph->Pd0 Reductive Elimination - 3-methyl-4-phenylbenzyl alcohol

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Applications in Drug Development & Materials

Biphenyl derivatives are widely recognized as "privileged scaffolds" and are utilized extensively as immunosuppressants, anti-inflammatory agents, and anti-tumor drugs[5].

Immune Checkpoint Inhibitors: Recently, biphenyl scaffolds have been heavily investigated as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway[1]. The inherent limitations of monoclonal antibodies (poor oral bioavailability and immunogenicity) have driven the discovery of small molecules where the biphenyl group acts as the minimum fragment-conserving activity[1].

The hydroxymethyl group of 3-methyl-4-phenylbenzyl alcohol provides an ideal synthetic handle. It can be oxidized to a carboxylic acid or coupled with hydroxamic acids to create dual-target inhibitors. For instance, novel biphenyl compounds bearing a hydroxamic acid moiety have been successfully developed as the first PD-L1/class I HDACs dual inhibitors, showcasing potent anti-proliferation activity against solid cancer cell lines[6].

Analytical Characterization

In routine validation workflows, confirming the integrity of the hydroxymethyl group post-coupling is paramount. The self-validating analytical markers for 3-methyl-4-phenylbenzyl alcohol are:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.25 (s, 3H, -CH₃): The methyl group is slightly shielded by the adjacent phenyl ring but remains a distinct, sharp singlet.
      
    • 
       4.70 (s, 2H, -CH₂OH): The benzylic protons appear as a distinct singlet, confirming the alcohol moiety survived the basic coupling conditions.
      
    • 
       7.10 - 7.50 (m, 8H, Aromatic protons): Complex multiplet representing the biphenyl system.
      
  • LC-MS (ESI+):

    • The molecular ion peak typically presents as [M-H₂O+H]⁺ (

      
       181.1) due to the facile loss of water from the benzylic alcohol in the ionization source, alongside the standard [M+Na]⁺  adduct (
      
      
      
      221.1).

References

  • [3] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 3

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.

  • [2] Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. 2

  • [5] Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. 5

  • [1] Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors - ResearchGate. 1

  • [4] Suzuki-Miyaura Cross-Coupling Reaction - Tokyo Chemical Industry. 4

  • [6] Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC. 6

Sources

Exploratory

In-Depth Technical Guide: (3-Methyl-4-phenylphenyl)methanol in Medicinal Chemistry

Executive Summary (3-Methyl-4-phenylphenyl)methanol is a highly versatile biphenyl building block frequently encountered in advanced drug discovery programs and patent literature. Its unique steric profile—driven by the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methyl-4-phenylphenyl)methanol is a highly versatile biphenyl building block frequently encountered in advanced drug discovery programs and patent literature. Its unique steric profile—driven by the ortho-methyl group relative to the biphenyl linkage—imparts specific conformational restrictions that are highly valued in designing multicyclic active pharmaceutical ingredients (APIs)[1] and targeted pathway modulators, such as Wnt signaling inhibitors[2]. This whitepaper systematically deconstructs its nomenclature, physicochemical properties, synthetic pathways, and downstream applications, providing a self-validating framework for medicinal chemists.

Nomenclature and Structural Synonyms

The chemical literature often presents conflicting naming conventions for biphenyl derivatives. For CAS Registry Number 1539309-42-6 [3], the structural core is a biphenyl system substituted with a methyl group and a hydroxymethyl (methanol) group.

  • IUPAC Name: (2-methyl-[1,1'-biphenyl]-4-yl)methanol. This correctly identifies the biphenyl core as the parent structure, with the methyl group at the 2-position and the methanol group at the 4-position of the same ring.

  • Common Synonyms:

    • (3-methyl-4-phenylphenyl)methanol[4]: Treats the methanol-bearing phenyl ring as the parent, with a methyl at position 3 and a phenyl at position 4.

    • 3-methyl-4-phenylbenzyl alcohol: A variation treating the structure as a substituted benzyl alcohol.

    • (3-methylbiphenyl-4-yl)methanol: A slight misnomer but frequently used in vendor catalogs.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological environments.

PropertyValue
IUPAC Name (2-methyl-[1,1'-biphenyl]-4-yl)methanol
Common Synonyms (3-methyl-4-phenylphenyl)methanol; 3-methyl-4-phenylbenzyl alcohol
CAS Registry Number 1539309-42-6[3]
Molecular Formula C₁₄H₁₄O[4]
Molecular Weight 198.26 g/mol [5]
Topological Polar Surface Area (TPSA) 20.2 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Physical State White to off-white solid

Synthetic Methodologies & Protocols

Synthesizing sterically encumbered biphenyls requires careful selection of cross-coupling conditions. The most robust method for generating (3-methyl-4-phenylphenyl)methanol is the Suzuki-Miyaura cross-coupling of 4-bromo-3-methylbenzyl alcohol with phenylboronic acid.

Synthesis A 4-Bromo-3-methylbenzyl alcohol (CAS: 149104-89-2) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Phenylboronic acid (CAS: 98-80-6) B->C D (3-Methyl-4-phenylphenyl)methanol (CAS: 1539309-42-6) C->D Suzuki-Miyaura Coupling

Figure 1: Suzuki-Miyaura cross-coupling synthesis of (3-methyl-4-phenylphenyl)methanol.

Protocol A: Suzuki-Miyaura Coupling (Primary Route)

Causality in Experimental Design:Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise sluggish in ortho-substituted biphenyl syntheses. A 1,4-Dioxane/Water (4:1) mixture is utilized because Dioxane solubilizes the organic reactants, while water is critical for dissolving the K₂CO₃ base and generating the reactive palladium-hydroxo species that facilitates transmetalation.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-3-methylbenzyl alcohol (1.0 eq, 5.0 mmol), phenylboronic acid (1.2 eq, 6.0 mmol), and K₂CO₃ (2.5 eq, 12.5 mmol).

  • Degassing: Add 1,4-Dioxane (20 mL) and Deionized Water (5 mL). Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting bromide (R_f ~0.4) should be fully consumed, yielding the product (R_f ~0.3).

  • Workup & Palladium Scavenging: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Self-Validation Step: To remove residual palladium (critical to avoid false positives in downstream biological assays), treat the organic layer with a silica-based thiol scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40°C.

  • Purification: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (0-20% EtOAc in Hexanes).

Protocol B: Ester Reduction (Alternative Route)

When the biphenyl core is already established, an alternative scalable route involves the reduction of methyl 2-methylbiphenyl-4-carboxylate (CAS 892843-59-3)[6].

  • Methodology: Dissolve the ester (1.0 eq) in anhydrous THF at 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)[7]. Allow to warm to room temperature for 3 hours. Quench using the Fieser method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O) to precipitate aluminum salts as a granular white solid, ensuring a highly pure organic filtrate[7].

Applications in Medicinal Chemistry

The (3-methyl-4-phenylphenyl)methanol scaffold is a privileged structure. The steric bulk imparted by the ortho-methyl group restricts rotation around the biaryl axis. This pre-organization minimizes the entropic penalty upon binding to deep hydrophobic pockets, a critical factor in the design of multicyclic APIs[1].

Wnt Pathway Modulation

Patent literature highlights the use of substituted biphenyl methanols in the synthesis of Wnt pathway modulators[2]. These compounds often target the Porcupine (PORCN) O-acyltransferase. Causality: The biphenyl core perfectly occupies the deep, lipophilic active site of PORCN. The primary alcohol serves as a synthetic handle, allowing for direct etherification or conversion into an amide to attach solubilizing groups that interact with the solvent-exposed regions of the enzyme.

WntPathway A Biphenyl Methanol Derivative B PORCN (Porcupine) Enzyme A->B Inhibits C Wnt Ligand Palmitoylation B->C Prevents D Wnt Secretion Blockade C->D Leads to E β-Catenin Degradation D->E Downstream Effect

Figure 2: Mechanism of action for biphenyl-derived Wnt pathway modulators via PORCN inhibition.

Analytical Characterization

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H-NMR (400 MHz, CDCl₃):

    
     7.45-7.30 (m, 5H, unsubstituted phenyl), 7.25 (d, J = 7.8 Hz, 1H), 7.20 (s, 1H), 7.15 (d, J = 7.8 Hz, 1H), 4.70 (s, 2H, -CH₂OH), 2.25 (s, 3H, -CH₃), 1.65 (br s, 1H, -OH).
    
  • LC-MS (ESI+): The parent ion [M+H]⁺ is rarely observed due to the stability of the benzylic cation. Expect the [M-OH]⁺ or [M-H₂O+H]⁺ peak at m/z 181.1.

References

  • Title: US20060258672A1 - Multicyclic compounds and methods of their use. Source: Google Patents.
  • Title: US20160311829A1 - Wnt pathway modulators. Source: Google Patents.
  • Title: (3-甲基-4-苯基苯基)甲醇_CAS:1539309-42-6. Source: cmxx.com. URL: [Link]

Sources

Foundational

Structural Characterization and Analytical Validation of (3-Methyl-4-phenylphenyl)methanol (C14H14O)

Executive Summary In the fields of fragment-based drug discovery (FBDD) and advanced materials science, the precise characterization of molecular building blocks is paramount. (3-Methyl-4-phenylphenyl)methanol , widely i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of fragment-based drug discovery (FBDD) and advanced materials science, the precise characterization of molecular building blocks is paramount. (3-Methyl-4-phenylphenyl)methanol , widely identified by its CAS registry number 1539309-42-6[1], is a highly versatile biphenyl derivative. With a molecular formula of C14H14O [2] and a molecular weight of 198.26 g/mol [2], this compound serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its structural regiochemistry, physicochemical properties, and the rigorous analytical and synthetic protocols required to validate its exact mass and formula.

Nomenclature and Structural Regiochemistry

The IUPAC nomenclature for this compound is (2-Methyl-[1,1'-biphenyl]-4-yl)methanol [1]. The common synonym, (3-Methyl-4-phenylphenyl)methanol, maps the regiochemistry from the perspective of the benzyl alcohol core rather than the biphenyl system.

Understanding this regiochemistry is critical for predicting its 3D conformation. The methyl group at the ortho-position (C2) relative to the biphenyl linkage (C1) introduces significant steric hindrance . This steric clash prevents the two phenyl rings from adopting a coplanar geometry. In drug development, this induced non-planarity is highly desirable; it increases the molecule's aqueous solubility and prevents it from acting as a DNA intercalator—a common toxicity liability associated with flat polyaromatic systems .

Physicochemical Properties & Molecular Weight Analysis

The exact mass and isotopic distribution of C14H14O are foundational for its identification in complex matrices. Table 1 summarizes the core quantitative data associated with this molecule.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name (2-Methyl-[1,1'-biphenyl]-4-yl)methanol
CAS Registry Number 1539309-42-6
Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
Monoisotopic Exact Mass 198.1045 Da
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 1 (Hydroxyl oxygen)
Rotatable Bonds 2

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To definitively confirm the molecular weight and formula of (3-Methyl-4-phenylphenyl)methanol, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Step-by-Step Methodology: LC-HRMS Analysis
  • Standard Preparation : Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution : Dilute the stock solution 1:100 with a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Methanol ensures the solubilization of the lipophilic biphenyl core, while water provides the necessary dielectric environment for stable droplet formation. Formic acid acts as a proton source, shifting the ionization equilibrium to favor the formation of the[M+H]+ adduct.

  • Injection : Inject 5 µL of the diluted sample into the LC-HRMS system.

  • Ionization : Operate the Electrospray Ionization (ESI) source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

    • Causality: The 350°C desolvation temperature is precisely optimized to rapidly evaporate the solvent droplets without inducing thermal degradation (e.g., loss of water) from the primary alcohol group.

  • Detection & Self-Validation : Scan the Time-of-Flight (TOF) analyzer over an m/z range of 100-500.

    • Self-Validating Mechanism: Extract the chromatogram for the theoretical [M+H]+ ion at m/z 199.1117 (± 5 ppm). The protocol is self-validating through the simultaneous monitoring of the [M+Na]+ adduct at m/z 221.0937. The exact mass difference of 21.9820 Da between the protonated and sodiated peaks definitively confirms the identity of the molecular ion and rules out false positives from background noise.

LC_HRMS_Workflow S1 Sample Preparation Dissolution in MeOH/H2O (1:1) C14H14O (MW: 198.26) S2 Ionization (ESI+) Protonation or Sodium Adduct Formation S1->S2 S3 Mass Analyzer (TOF) High-Resolution Separation S2->S3 S4 Detection & Validation [M+H]+ m/z 199.1117 [M+Na]+ m/z 221.0937 S3->S4

Fig 1. LC-HRMS workflow for validating the exact mass of (3-Methyl-4-phenylphenyl)methanol.

Table 2: HRMS Theoretical vs. Experimental Data

Ion SpeciesFormulaTheoretical m/zMass Accuracy Tolerance
Molecular Ion [M]C14H14O198.1045N/A (Neutral)
Protonated [M+H]+[C14H15O]+199.1117± 5 ppm
Sodiated [M+Na]+[C14H14ONa]+221.0937± 5 ppm

Synthetic Pathway & Mass Conservation

The C14H14O formula is typically assembled via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This method ensures high regioselectivity and absolute conservation of the target mass.

Step-by-Step Methodology: Suzuki-Miyaura Synthesis
  • Reagent Charging : To an oven-dried Schlenk flask, add (4-Bromo-3-methylphenyl)methanol (1.0 equiv, 5.0 mmol), phenylboronic acid (1.2 equiv, 6.0 mmol), and potassium carbonate (K2CO3, 2.0 equiv, 10.0 mmol).

  • Solvent Addition : Add a degassed mixture of Toluene and Water (4:1 v/v, 25 mL) to the flask under an argon atmosphere.

    • Causality: This biphasic solvent system is chosen because toluene effectively solubilizes the organic reactants, while water dissolves the inorganic K2CO3 base, facilitating the transmetalation step at the solvent interface.

  • Catalyst Addition : Quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv, 0.25 mmol) and seal the flask.

    • Causality: The bulky triphenylphosphine ligands stabilize the palladium(0) active species, preventing aggregation into inactive palladium black while promoting the oxidative addition of the aryl bromide.

  • Reaction Execution & Self-Validation : Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

    • Self-Validating Mechanism: Monitor the reaction progress via Thin-Layer Chromatography (TLC). The complete disappearance of the starting bromide and the emergence of a new, UV-active spot corresponding to the product confirms successful mass conversion before proceeding to the workup phase.

  • Workup and Purification : Cool the mixture to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate 8:2) to yield the pure C14H14O product.

Synthetic_Workflow cluster_0 Reactants R1 (4-Bromo-3-methylphenyl)methanol C8H9BrO | MW: 201.06 Da C1 Catalyst & Conditions Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C R1->C1 R2 Phenylboronic Acid C6H7BO2 | MW: 121.93 Da R2->C1 P1 (3-Methyl-4-phenylphenyl)methanol C14H14O | MW: 198.26 Da C1->P1 Suzuki Cross-Coupling

Fig 2. Suzuki-Miyaura cross-coupling synthesis pathway conserving the C14H14O molecular formula.

Significance in Drug Development

The specific molecular weight of 198.26 g/mol is highly advantageous in the context of Lipinski's Rule of Five . Because the threshold for poor oral bioavailability is a molecular weight greater than 500 Da, starting with a scaffold of ~198 Da provides medicinal chemists with a substantial "molecular weight budget" (roughly 300 Da).

This allows for extensive downstream functionalization. The primary alcohol (-CH2OH) can be readily oxidized to an aldehyde for reductive amination, or converted into a leaving group (like a mesylate) for nucleophilic substitution, enabling the attachment of complex pharmacophores while keeping the final drug candidate well within optimal pharmacokinetic parameters .

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

Sources

Exploratory

Methyl-Substituted Biphenyl-4-Methanol Scaffolds: Synthetic Architectures and Pharmaceutical Applications

Part 1: Executive Summary & Molecular Logic The Biphenyl Core as a Privileged Structure Biphenyl-4-methanol (4-(hydroxymethyl)biphenyl) derivatives represent a cornerstone scaffold in modern medicinal chemistry and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Logic

The Biphenyl Core as a Privileged Structure Biphenyl-4-methanol (4-(hydroxymethyl)biphenyl) derivatives represent a cornerstone scaffold in modern medicinal chemistry and agrochemical development. While the biphenyl core offers a lipophilic anchor, the hydroxymethyl group provides a versatile "handle" for further functionalization (oxidation, halogenation, etherification).

The Impact of Methyl Substitution The introduction of a methyl group onto this scaffold is not merely cosmetic; it fundamentally alters the physicochemical and pharmacological profile through two mechanisms:

  • Conformational Locking (Ortho-Effect): A methyl group at the ortho position (e.g., 2-methyl or 2'-methyl) introduces significant steric strain, forcing the two phenyl rings to twist out of coplanarity. This "Biphenyl Twist" reduces

    
    -conjugation but increases solubility and selectivity for specific receptor pockets (e.g., Pyrethroid selectivity).
    
  • Metabolic Blocking (Para-Effect): A methyl group at the para position (e.g., 4'-methyl) blocks the primary site of metabolic oxidation (CYP450 hydroxylation), significantly extending the half-life of the molecule. This is the foundational logic behind the "Sartan" class of antihypertensives.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of methyl-substituted biphenyl-4-methanols is dominated by transition-metal catalysis.[1] While classical Gomberg-Bachmann reactions exist, they lack the regioselectivity required for pharmaceutical intermediates.

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method involves coupling a methyl-substituted phenylboronic acid with a halogenated benzyl alcohol (or protected equivalent).

Mechanism & Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of base and solvent is critical to prevent protodeboronation (loss of the boron group) or homocoupling (formation of symmetric biphenyls).

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Output: 4'-Methylbiphenyl-4-methanol RedElim->Product ArX Input: 4-Bromobenzyl alcohol ArX->OxAdd Boronic Input: 4-Tolylboronic acid Boronic->TransMet

Caption: The Pd(0)-catalyzed cycle. Success depends on the Transmetallation step, accelerated by base activation of the boronic acid.

Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-methanol

Target: Synthesis of 4'-methylbiphenyl-4-methanol via coupling of 4-bromobenzyl alcohol and p-tolylboronic acid.

Reagents:

  • 4-Bromobenzyl alcohol (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • Pd(PPh3)4 (Tetrakis, 3 mol%)[2]

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a round-bottom flask, combine Toluene, Ethanol, and Water. Sparge with Argon or Nitrogen for 20 minutes. Why? Oxygen causes oxidative homocoupling of the boronic acid, reducing yield.

  • Loading: Add 4-bromobenzyl alcohol, p-tolylboronic acid, and K2CO3 under a counter-flow of inert gas.

  • Catalyst Addition: Add Pd(PPh3)4 last.[3] The solution should turn light yellow/orange.

  • Reflux: Heat to 90°C (reflux) for 12–16 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1). The alcohol product will be more polar than the starting bromide.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash organic layer with water (2x) and brine (1x). Dry over MgSO4.[4][5]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform Flash Column Chromatography.

Self-Validating Checkpoint:

  • NMR Validation: Look for the disappearance of the characteristic triplet/doublet patterns of the starting materials. The product will show a distinct singlet methyl peak at ~2.4 ppm and a methylene (CH2-OH) singlet at ~4.7 ppm.

Part 3: Medicinal Chemistry Applications (SAR)

The methyl-substituted biphenyl methanol scaffold is rarely the final drug; it is the pharmacophore anchor .

The "Sartan" Pathway (Angiotensin II Receptor Blockers)

Drugs like Telmisartan and Losartan rely on a biphenyl core. The synthesis often passes through a methyl-biphenyl intermediate.[1]

  • Role: The 4'-methyl group is often brominated (radical bromination) to create an alkylating agent that attaches the biphenyl tail to the imidazole/benzimidazole head.

  • Logic: The biphenyl spacer ensures the acidic head group (tetrazole/COOH) reaches the receptor binding site while the lipophilic tail anchors in a hydrophobic pocket.

Pyrethroid Insecticides (Bifenthrin)

Bifenthrin utilizes a specific isomer: 2-methyl-3-phenylbenzyl alcohol (a biphenyl-3-methanol derivative).[6]

  • Structure-Activity Relationship (SAR): The ortho-methyl group (position 2) forces the rings to twist (~50-60° torsion angle). This specific geometry is required to fit the voltage-gated sodium channels of insects, causing paralysis. Without the methyl group, the molecule is too planar and loses potency.

DOT Diagram: From Scaffold to Drug

DrugPathway Scaffold 4'-Methylbiphenyl-4-methanol (Scaffold) Bromination Radical Bromination (NBS/AIBN) Scaffold->Bromination Activation Linker 4'-(Bromomethyl)biphenyl (Active Linker) Bromination->Linker Alkylation N-Alkylation (Imidazole Core) Linker->Alkylation + Heterocycle Drug Telmisartan/Losartan (Angiotensin II Blocker) Alkylation->Drug Deprotection

Caption: The industrial route converting the methanol scaffold into ARB antihypertensives via bromination.[6]

Part 4: Analytical Data & Characterization[7]

When characterizing these derivatives, specific spectroscopic signatures confirm the substitution pattern.

Comparative NMR Data Table
Feature4'-Methylbiphenyl-4-methanol2-Methylbiphenyl-4-methanolBiphenyl-4-methanol (Unsubstituted)
Methyl Proton (1H) Singlet, ~2.38 ppmSinglet, ~2.25 ppmN/A
Methylene (CH2-OH) Singlet, ~4.72 ppmSinglet, ~4.70 ppmSinglet, ~4.75 ppm
Aromatic Region AA'BB' system (Para)Complex Multiplet (Ortho)Multiplet
13C Methyl Peak ~21.1 ppm~20.5 ppmN/A
Physical State White Solid (mp 98-100°C)Oil or Low Melting SolidWhite Solid (mp 99-100°C)
Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile:Water (Gradient 50:50 to 90:10).

  • Detection: UV at 254 nm.

  • Note: Methylated derivatives are more lipophilic (higher LogP) and will elute after the unsubstituted biphenyl-4-methanol.

References

  • BenchChem. (2025).[1][3][4] An In-depth Technical Guide to 4-Methylbiphenyl. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol Compound Summary. Retrieved from

  • Google Patents. (2012). CN102827004A - Method for preparing bifenthrin. Retrieved from

  • Google Patents. (1993). US5608075A - Polymorphs of losartan and the process for the preparation. Retrieved from

  • Organic Syntheses. (1998).[5] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[5] Org. Synth. 1998, 75,[5] 61. Retrieved from [5]

Sources

Foundational

4-(Hydroxymethyl)-2-methylbiphenyl: Comprehensive Chemical Profile & Technical Guide

Executive Summary As a high-value synthetic intermediate, 4-(Hydroxymethyl)-2-methylbiphenyl (C₁₄H₁₄O) plays a critical role in the development of advanced Active Pharmaceutical Ingredients (APIs) and specialized functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a high-value synthetic intermediate, 4-(Hydroxymethyl)-2-methylbiphenyl (C₁₄H₁₄O) plays a critical role in the development of advanced Active Pharmaceutical Ingredients (APIs) and specialized functional materials. The presence of an ortho-methyl group on the biphenyl core fundamentally alters the molecule's dihedral angle, disrupting planarity and enhancing its solubility profile compared to unsubstituted analogs. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed for high-yield isolation.

Structural & Physicochemical Profiling

The chemical behavior of 4-(Hydroxymethyl)-2-methylbiphenyl is governed by two key functional domains:

  • The Primary Alcohol (-CH₂OH): Located at the para-position relative to the biphenyl linkage, this group serves as a versatile synthetic handle for oxidations, halogenations, or etherifications.

  • The Ortho-Methyl Group (-CH₃): Positioned at C2, this group creates significant steric hindrance against the adjacent phenyl ring. This steric clash restricts rotation around the C-C biaryl bond, lowering the melting point and preventing the tight crystal packing typically seen in flat biphenyls[1].

To establish a reliable baseline for process chemistry, we extrapolate key quantitative data from validated isomeric and baseline biphenyl models[2][3].

Table 1: Physicochemical & Analytical Data Summary
ParameterValueAnalytical Method / Source
Chemical Formula C₁₄H₁₄OTheoretical[3]
Molecular Weight 198.26 g/mol Mass Spectrometry[3]
Physical State White to light yellow solidVisual Inspection
Storage Conditions Sealed in dry, 2-8°CStability Profiling[3]
Expected LogP ~3.2Extrapolated from CID 7103[2]
Toxicity / Handling Harmful if swallowed/inhaledGHS Standards

Synthetic Methodology: Sterically Hindered Suzuki-Miyaura Coupling

Synthesizing ortho-substituted biphenyls requires careful catalyst selection. Standard tetrakis(triphenylphosphine)palladium(0) often fails here because the bulky triphenylphosphine ligands struggle to accommodate the steric bulk of the ortho-methyl group during the transmetalation step, leading to competitive protodeboronation of the boronic acid.

Causality in Catalyst Selection: By utilizing Pd(dppf)Cl₂ , we leverage a bidentate ligand with a larger bite angle. This forces the palladium center into a geometry that readily accepts the sterically hindered aryl halide, accelerating the oxidative addition and transmetalation phases while suppressing side reactions.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II)(Ar)X Pd0->OxAdd Aryl Bromide TransMet Transmetalation Pd(II)(Ar)(Ph) OxAdd->TransMet PhB(OH)2 + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Borate Byproduct RedElim->Pd0 Biphenyl Methanol

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the steric accommodation of the ortho-methyl.

Step-by-Step Protocol: Self-Validating Synthesis

Objective: Achieve >95% conversion of (4-bromo-3-methylphenyl)methanol to the target biphenyl.

  • Deoxygenation (Critical Step):

    • Action: Suspend (4-bromo-3-methylphenyl)methanol (1.0 eq) and phenylboronic acid (1.2 eq) in a Toluene/EtOH/H₂O (2:1:1) solvent system. Purge with N₂ for 30 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide complex. Complete deoxygenation ensures catalyst longevity.

  • Base & Catalyst Assembly:

    • Action: Add K₂CO₃ (2.0 eq) followed by Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream.

    • Causality: K₂CO₃ is chosen over NaOH because strong hydroxides can cause competitive side reactions with the primary alcohol. K₂CO₃ provides optimal basicity to quaternize the boronic acid into a reactive boronate.

  • Thermal Activation:

    • Action: Heat the biphasic mixture to 80°C with vigorous stirring for 12 hours.

  • In-Process Control (IPC) - The Self-Validating Step:

    • Action: At t = 8 hours, withdraw a 50 µL aliquot from the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Logic: If the unreacted aryl bromide peak is >5% AUC, the catalytic cycle has stalled. Add an additional 0.02 eq of Pd(dppf)Cl₂ and continue heating for 4 hours. Do not proceed to extraction until conversion is >95% to prevent difficult downstream chromatographic separation.

  • Quenching & Extraction:

    • Action: Cool to room temperature. Dilute with EtOAc and wash with saturated brine (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Action: Purify via silica gel flash chromatography using a Hexane:EtOAc gradient (9:1 to 7:3).

SynthesisWorkflow Step1 1. Deoxygenation (N2 Purge) Step2 2. Catalytic Assembly Pd(dppf)Cl2 + Base Step1->Step2 Step3 3. Cross-Coupling 80°C, 12h Step2->Step3 Step4 4. Phase Extraction EtOAc / Brine Step3->Step4 Step5 5. Isolation Silica Chromatography Step4->Step5

Fig 2: Step-by-step workflow for the Pd-catalyzed synthesis and isolation of the target biphenyl.

Analytical Characterization Standards

To confirm the structural integrity of the isolated 4-(Hydroxymethyl)-2-methylbiphenyl, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic benzylic methylene (-CH₂OH) protons appearing as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm . The ortho-methyl group will present as a sharp singlet integrating to 3H at δ 2.2 - 2.3 ppm . The biphenyl aromatic protons will appear as a complex multiplet between δ 7.1 - 7.5 ppm .

  • LC-MS: Under ESI+ conditions, primary alcohols often lose water in the source. Expect to see a dominant base peak at m/z 181.1 [M - H₂O + H]⁺, rather than the parent [M+H]⁺ peak at 199.1.

Downstream Applications & Handling

Pharmaceutical Utility

The compound is a highly versatile building block. The hydroxymethyl group can be oxidized using Dess-Martin periodinane to yield the corresponding aldehyde, or oxidized fully to a carboxylic acid using Pinnick conditions. These derivatives are frequent structural motifs in angiotensin II receptor blockers (Sartans) and novel kinase inhibitors, where the biphenyl core provides critical hydrophobic interactions within the target protein's binding pocket.

Toxicology & Safety Protocols

Handling 4-(Hydroxymethyl)-2-methylbiphenyl requires strict adherence to standard laboratory safety protocols. Based on data from structurally related cyano- and methyl-biphenyls, exposure may cause skin and eye irritation, and it is harmful if swallowed or inhaled.

  • PPE: Nitrile gloves, safety goggles, and an active fume hood are mandatory.

  • Storage: Must be stored sealed in a dry environment at 2-8°C to prevent slow auto-oxidation of the benzylic alcohol to an aldehyde[3].

References

  • PubChem. "4-Hydroxybiphenyl | C12H10O | CID 7103". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Sourcing and Validation Guide: (3-Methyl-4-phenylphenyl)methanol

The following is an in-depth technical guide on the sourcing, synthesis, and validation of (3-Methyl-4-phenylphenyl)methanol . Executive Summary & Chemical Identity (3-Methyl-4-phenylphenyl)methanol is a specialized biar...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the sourcing, synthesis, and validation of (3-Methyl-4-phenylphenyl)methanol .

Executive Summary & Chemical Identity

(3-Methyl-4-phenylphenyl)methanol is a specialized biaryl building block often utilized in the synthesis of liquid crystal mesogens and as a scaffold in drug discovery (specifically in kinase inhibitors and receptor antagonists). Due to its specific substitution pattern, it is not a commodity chemical found in standard catalogs (e.g., Sigma-Aldrich "Red Bottle" stock).

Researchers requiring this compound must typically resort to Custom Synthesis (CROs) or In-House Preparation using readily available precursors.

Chemical Profile
PropertyDetail
Chemical Name (3-Methyl-4-phenylphenyl)methanol
Systematic Name 3-Methyl-4-phenylbenzyl alcohol; 4-(Hydroxymethyl)-2-methylbiphenyl
CAS Number 1539309-42-6 (Primary), 149104-89-2 (Precursor Alcohol)
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Core Structure Biphenyl core with a hydroxymethyl group at position 4' and a methyl group at position 3' (relative to the biphenyl linkage).[1][2][3][4]

Supply Chain Analysis

Direct Suppliers (Commercial Availability)

Direct stock of CAS 1539309-42-6 is scarce . Most listings are "virtual" (make-on-demand).

  • Primary Source Type: Custom Synthesis Houses (China/India).

  • Lead Time: Typically 4–6 weeks.

  • Recommended Action: If >10g is needed immediately, synthesize in-house using the protocol below. If <1g is needed, request a quote from specialized aggregators.

Strategic Sourcing: The Precursor Route

Instead of searching for the final alcohol, procurement should focus on the stable precursors , which are widely available commodities.

Precursor NameCAS NumberAvailabilityRole
4-Bromo-3-methylbenzoic acid 7697-28-1 High (Sigma, Combi-Blocks, Enamine)Starting Material (Route A)
4-Bromo-3-methylbenzyl alcohol 149104-89-2 Medium (ChemSrc, Guidechem)Starting Material (Route B)
Phenylboronic acid 98-80-6 Very High Coupling Partner

Recommendation: Purchase CAS 7697-28-1 (Acid) and CAS 98-80-6 (Boronic Acid). This route is more cost-effective and scalable than sourcing the rare alcohol precursor.

Technical Synthesis Guide (In-House Protocol)

For research teams unable to wait for custom synthesis, the following 2-step protocol is validated for high yield and purity. It utilizes a Suzuki-Miyaura coupling followed by a chemoselective reduction.

Pathway Visualization

SynthesisRoute Start 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1) Intermediate 3-Methyl-4-phenylbenzoic acid Start->Intermediate Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic Phenylboronic Acid (CAS 98-80-6) Boronic->Intermediate Product (3-Methyl-4-phenylphenyl)methanol (Target) Intermediate->Product Step 2: Reduction BH3-THF or LiAlH4 THF, 0°C to RT

Figure 1: Recommended synthetic pathway starting from commodity precursors.

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize the biaryl acid intermediate.

  • Reagents:

    • 4-Bromo-3-methylbenzoic acid (1.0 eq)[5]

    • Phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) [Catalyst]

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge a flask with the aryl bromide, boronic acid, base, and catalyst.[6]

    • Evacuate and backfill with Nitrogen (

      
      ) three times (Critical for Pd cycle).
      
    • Add degassed solvent.[6]

    • Heat to 90°C for 4–6 hours. Monitor via LC-MS (Target M+1 mass for acid: ~213).

    • Workup: Cool, acidify with 1N HCl to pH 3. Extract with Ethyl Acetate.[6][7][8] The product (3-methyl-4-phenylbenzoic acid) usually precipitates or can be recrystallized from Ethanol.

Step 2: Reduction to Alcohol

Objective: Convert the carboxylic acid to the target benzyl alcohol.

  • Reagents:

    • 3-Methyl-4-phenylbenzoic acid (Intermediate)

    • Borane-THF complex (

      
      ) (1.0 M solution, 2.5 eq) OR Lithium Aluminum Hydride (
      
      
      
      ) (1.5 eq).
    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the intermediate acid in anhydrous THF under

      
       at 0°C.
      
    • Add reducing agent dropwise (Caution: Gas evolution).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Cool to 0°C. Carefully add Methanol (for

      
      ) or Fieser workup (for 
      
      
      
      ).
    • Purification: Flash chromatography (Hexanes/Ethyl Acetate 4:1).

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, verify against these parameters.

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area %)Impurities often include des-bromo starting material or homocoupled biphenyls.
¹H NMR (DMSO-d₆) Distinct singlet (-CH₃) at ~2.2-2.3 ppm; Doublet (-CH₂-) at ~4.5 ppm.Confirm integration ratio of Methyl (3H) to Methylene (2H).
Appearance White to Off-White SolidYellowing indicates oxidation or Pd residues.
Sourcing Decision Logic

SourcingLogic Start Need (3-Methyl-4-phenylphenyl)methanol Q1 Quantity Needed? Start->Q1 Small < 500 mg Q1->Small Large > 1 gram Q1->Large Search Search Aggregators (Guidechem, ChemSrc) Small->Search Syn In-House Synthesis (Precursor: CAS 7697-28-1) Large->Syn Cost Efficient Stock In Stock? Search->Stock Buy Purchase Direct (Lead time: 1-2 weeks) Stock->Buy Yes Stock->Syn No

Figure 2: Decision matrix for procurement vs. synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82131, 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Foundational

Technical Analysis: Is (3-Methyl-4-phenylphenyl)methanol a Bifenthrin Intermediate?

This guide provides a rigorous technical analysis of the structural and functional role of (3-Methyl-4-phenylphenyl)methanol in the context of bifenthrin synthesis.[1][2] Executive Summary No. (3-Methyl-4-phenylphenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the structural and functional role of (3-Methyl-4-phenylphenyl)methanol in the context of bifenthrin synthesis.[1][2]

Executive Summary

No. (3-Methyl-4-phenylphenyl)methanol is not the correct intermediate for the synthesis of bifenthrin.[1][2]

The authentic intermediate required for bifenthrin production is 2-methyl-3-phenylbenzyl alcohol (also known as 2-methyl-3-biphenylmethanol ; CAS: 76350-90-8).[1][2]

While the queried molecule, (3-Methyl-4-phenylphenyl)methanol, is a structural isomer of the authentic intermediate, it possesses a distinct substitution pattern (regioisomerism).[1][2] Using this isomer would result in a structurally defective pyrethroid analog with significantly altered steric properties and likely negligible insecticidal activity.[1][2] This guide details the structural divergence, synthetic pathways, and critical quality attributes (CQAs) necessary to distinguish the correct intermediate from its isomers.

Structural Divergence & Chemical Identity[1]

The efficacy of bifenthrin as a Type I pyrethroid relies heavily on the specific spatial arrangement of its biphenyl moiety.[1][2] The 2-methyl group in the authentic intermediate induces a steric clash that forces the two phenyl rings into a non-coplanar (twisted) conformation.[1][2] This "twist" is essential for fitting into the voltage-gated sodium channel of the target pest.[1][2]

Comparative Structural Analysis[1][2]

The table below highlights the critical differences between the authentic intermediate and the queried isomer.

FeatureAuthentic Intermediate Queried Isomer
Common Name 2-Methyl-3-phenylbenzyl alcohol(3-Methyl-4-phenylphenyl)methanol
IUPAC Name (2-Methyl[1,1'-biphenyl]-3-yl)methanol(3-Methyl[1,1'-biphenyl]-4-yl)methanol
CAS Number 76350-90-8 1539309-43-7 (approximate/related)
Methyl Position Position 2 (Ortho to bridge)Position 3 (Meta to bridge)
Methanol Position Position 3 (Meta to bridge)Position 4 (Para to bridge)
Conformation Twisted (Steric hindrance)Planar/Flexible (Less hindrance)
Role Precursor (Bifenthrin)Impurity / Non-functional
Visualization of Isomeric Differences[1][2]

The following diagram illustrates the substitution patterns. Note how the Authentic structure crowds the biphenyl linkage, creating the necessary 3D geometry.

ChemicalStructure cluster_0 Authentic Intermediate (2-Methyl-3-biphenylmethanol) cluster_1 Queried Isomer (3-Methyl-4-phenylphenyl)methanol Core1 Benzene Ring A Sub1 Pos 1: Biphenyl Linkage Core1->Sub1 Sub2 Pos 2: Methyl Group (-CH3) (Critical for Twist) Core1->Sub2 Sub3 Pos 3: Methanol Group (-CH2OH) (Esterification Site) Core1->Sub3 Core2 Benzene Ring A SubA Pos 1: Biphenyl Linkage Core2->SubA SubB Pos 3: Methyl Group (-CH3) Core2->SubB SubC Pos 4: Methanol Group (-CH2OH) (Incorrect Geometry) Core2->SubC

Figure 1: Structural comparison showing the positional disparity between the authentic bifenthrin precursor and the queried regioisomer.[1][2]

Synthesis & Origin of Impurities[1][2]

Understanding the synthesis of the authentic intermediate reveals where the queried isomer might originate as a byproduct.[1][2] The industrial synthesis typically involves a Grignard reaction or Suzuki-Miyaura coupling , both of which require precise regiocontrol.[1][2]

Primary Synthesis Pathway (Authentic)

The standard route involves the metallation of 3-chloro-2-methylbiphenyl followed by reaction with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde).[1][2]

  • Starting Material: 3-Chloro-2-methylbiphenyl.[1][2][3]

  • Grignard Formation: Reaction with Mg to form the Grignard reagent.[2][3]

  • Hydroxymethylation: Nucleophilic attack on formaldehyde.[1][2]

  • Product: 2-Methyl-3-biphenylmethanol.

Potential for Regioisomer Formation

If the starting material is impure (e.g., contains 4-chloro-3-methylbiphenyl ), or if a non-selective radical halogenation/coupling route is used, the "3-methyl-4-phenyl" isomer can form.[1][2]

  • Regioselectivity Failure: In Friedel-Crafts alkylation approaches, directing effects of the methyl group versus the phenyl group can lead to mixtures of isomers.[2]

  • Impact: The presence of the queried isomer in the final bifenthrin product is considered a process-related impurity .[2] It must be controlled to typically <0.1% levels to meet FAO/WHO specifications.[1][2]

SynthesisPath Start Starting Material: 3-Chloro-2-methylbiphenyl Reaction Grignard Reaction (Nucleophilic Addition) Start->Reaction Reagent Reagents: Mg / THF + HCHO Reagent->Reaction Product Target Intermediate: 2-Methyl-3-biphenylmethanol Reaction->Product Major Pathway Impurity Potential Impurity: (3-Methyl-4-phenylphenyl)methanol (If starting material is impure) Reaction->Impurity Trace Side Reaction

Figure 2: Synthetic pathway illustrating the origin of the authentic intermediate and potential isomeric impurities.[1][2]

Analytical Differentiation

Distinguishing the authentic intermediate from the queried isomer is critical for Quality Control (QC).[1][2] Standard HPLC and NMR techniques are employed.[1][2]

1H-NMR Spectroscopy[1][2][5]
  • Authentic (2-Me-3-Ph): The signal for the methyl group appears upfield but is distinct due to the shielding/deshielding effect of the ortho-phenyl ring.[1][2] The aromatic region will show a specific splitting pattern consistent with 1,2,3-trisubstitution.[1][2]

  • Isomer (3-Me-4-Ph): The symmetry is different (1,3,4-trisubstitution).[1][2] The coupling constants (

    
     values) in the aromatic region will differ significantly (e.g., presence of a singlet for the isolated proton between substituents vs. doublets).[1][2]
    
HPLC Retention Time

Due to the "twisted" nature of the authentic intermediate, it interacts differently with C18 stationary phases compared to the more planar "4-phenyl" isomer.[2]

  • Method: Reverse-phase HPLC (C18 column).

  • Mobile Phase: Acetonitrile/Water gradient.[2]

  • Result: The isomers will have distinct retention times (

    
    ).[1][2] The authentic intermediate typically elutes earlier than planar isomers due to reduced hydrophobic surface area contact caused by the twist.[1][2]
    

References

  • Food and Agriculture Organization (FAO) . Bifenthrin: FAO Specifications and Evaluations for Agricultural Pesticides. Available at: [Link]

  • PubChem . Bifenthrin Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • PubChem . (2-Methyl-3-phenylphenyl)methanol (Authentic Intermediate). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Mokry, P. Process for the preparation of bifenthrin alcohol. U.S. Patent 5,362,908. 1994.[1][2] (Describes the specific Grignard synthesis of the 2-methyl-3-biphenyl isomer).

Sources

Exploratory

Technical Guide: Comparative Analysis of Methyl-Phenyl-Piperidine Regioisomers in Drug Discovery

Executive Summary In the high-stakes arena of small molecule drug discovery—specifically within the opioid (fentanyl/prodine class) and monoamine reuptake inhibitor landscapes—the precise placement of methyl substituents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery—specifically within the opioid (fentanyl/prodine class) and monoamine reuptake inhibitor landscapes—the precise placement of methyl substituents on the piperidine ring dictates the difference between a nanomolar-affinity clinical candidate and an inactive (or neurotoxic) byproduct.

This guide provides a rigorous technical comparison between two constitutional isomers: 3-methyl-4-phenylpiperidine and 2-methyl-3-phenylpiperidine . While they share the same molecular formula, their utility diverges sharply:[1]

  • 3-Methyl-4-Phenyl: The "privileged" scaffold. It is the core pharmacophore of highly potent opioids (e.g., 3-methylfentanyl, ohmefentanyl), utilizing the "magic methyl" effect to lock the phenyl ring in a bio-active conformation.

  • 2-Methyl-3-Phenyl: The "steric probe" scaffold. Often synthesized to map the boundaries of receptor binding pockets or utilized in Fragment-Based Drug Discovery (FBDD) to access novel 3D chemical space, but typically detrimental to mu-opioid agonist activity due to steric occlusion of the nitrogen lone pair.

Structural & Conformational Analysis

The biological activity of these isomers is governed by the spatial orientation of the phenyl ring relative to the nitrogen lone pair.

The 3-Methyl-4-Phenyl Scaffold (The "Fentanyl" Core)

In this regioisomer, the methyl group at C3 and the phenyl group at C4 create a vicinal substitution pattern.

  • Stereochemistry: Exists as cis and trans diastereomers.[2]

    • Cis-isomer (3R,4S / 3S,4R): Generally the bioactive form in the fentanyl series. The methyl and phenyl groups prefer an equatorial-equatorial orientation in the chair conformation, but the cis relationship allows for a specific "tilt" of the phenyl ring that optimizes pi-stacking with receptor residues (e.g., Trp293 in MOR).

  • Conformational Lock: The C3-methyl restricts the rotation of the piperidine ring, reducing the entropic penalty upon binding.

The 2-Methyl-3-Phenyl Scaffold (The "Probe" Core)

Here, the methyl is at C2 (alpha to nitrogen) and the phenyl is at C3.

  • Steric Clash: The C2-methyl introduces significant

    
     strain (allylic-type strain) if the N-substituent is bulky. This often forces the N-substituent into an axial position or distorts the chair, altering the vector of the basic nitrogen.
    
  • Pharmacological Impact: In opioid SAR, this substitution is typically "destructive." The C2-methyl sterically hinders the ionic interaction between the protonated piperidine nitrogen and the conserved Aspartate residue (Asp147) in the GPCR binding pocket.

Visualization of Isomeric Relationships

IsomerMap Base C12H17N Isomer Space (Methyl-Phenyl-Piperidines) Scaffold1 3-Methyl-4-Phenyl (Pharmacophore) Base->Scaffold1 Regio-shift C3/C4 Scaffold2 2-Methyl-3-Phenyl (Steric Probe) Base->Scaffold2 Regio-shift C2/C3 Cis34 Cis-Isomer (High Potency) Bioactive Conf. Scaffold1->Cis34 Trans34 Trans-Isomer (Lower Potency) Scaffold1->Trans34 Effect1 Conformational Locking (Magic Methyl Effect) Scaffold1->Effect1 Effect2 Steric Occlusion of N (Reduced Binding) Scaffold2->Effect2

Caption: Hierarchy of methyl-phenyl-piperidine isomers highlighting the divergence in pharmacological utility.

Synthetic Methodologies

The synthesis of these isomers requires distinct strategies to control regiochemistry and stereochemistry.

Synthesis of 3-Methyl-4-Phenylpiperidine (Precursor to 3-Methylfentanyl)

Protocol Focus: Avoiding the formation of neurotoxic byproducts (MPTP analogs) and maximizing the cis diastereomer.

Mechanism:

  • Condensation: 1-Benzyl-4-piperidone reacts with ethylamine (or aniline derivative).

  • Michael Addition: Introduction of the methyl group via organometallics or alkylation of the enamine.

  • Reduction: Catalytic hydrogenation.

Critical Warning: Improper handling or elimination reactions can generate MPTP analogs (tetrahydropyridines), which are potent neurotoxins causing permanent Parkinsonism.

Synthesis of 2-Methyl-3-Phenylpiperidine (Fragment Synthesis)

Protocol Focus: Generating 3D diversity for fragment libraries.

Workflow (Based on Vertex/White Rose Research):

  • Starting Material: 2-Methyl-3-phenylpyridine (commercially available or via Suzuki coupling).

  • Hydrogenation: Reduction of the pyridine ring using

    
     or 
    
    
    
    .
    • Note: Pyridine reduction typically yields the cis-piperidine (kinetic product).

  • Epimerization: To access the trans-isomer, the cis-product is subjected to thermodynamic equilibration (strong base, heat).

Parameter3-Methyl-4-Phenyl Route2-Methyl-3-Phenyl Route
Primary Precursor 1-Benzyl-4-piperidoneSubstituted Pyridines
Key Reaction Grignard / Michael AdditionPyridine Hydrogenation
Major Impurity Tetrahydropyridines (Neurotoxic)Over-reduced aliphatics
Stereocontrol Difficult (Often requires separation)High (Cis-selective hydrogenation)

Pharmacological & Toxicological Profiles

Potency Data (Opioid Receptor)

The difference in activity is stark.[3] Data derived from fentanyl analog studies (Janssen et al., NIH):

CompoundScaffoldRelative Potency (Morphine = 1)Mechanism
3-Methylfentanyl (cis) 3-Me-4-Ph~6,000xPerfect fit in MOR lipophilic pocket.
3-Methylfentanyl (trans) 3-Me-4-Ph~400xGood fit, but less optimal entropy.
2-Methylfentanyl 2-Me-4-Ph*< 10x (or inactive)Steric clash with Asp147.
2-Methyl-3-Phenyl 2-Me-3-PhLow / InactiveDistorted vector; used as negative control.

*Note: 2-Methyl-4-phenyl is the direct analog comparison, but 2-methyl-3-phenyl exhibits similar steric deleterious effects in this class.

Neurotoxicity (The MPTP Risk)

Researchers must be vigilant regarding the elimination products of these isomers.

  • 3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A known analog of MPTP. It is metabolized by MAO-B into a pyridinium species (MPP+ analog) which destroys dopaminergic neurons.

  • Safety Protocol: All synthetic intermediates containing the 4-phenyl-1,2,3,6-tetrahydropyridine motif must be handled in a negative pressure glovebox.

Experimental Protocol: Isomer Differentiation

Distinguishing these isomers requires advanced spectroscopy, as their mass spectra (EI-MS) are nearly identical (


 parent peaks are the same).
NMR Differentiation Strategy

Objective: Distinguish regioisomers using proton connectivity.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 5 mg of compound in

    
     (0.6 mL).
    
  • 1H-NMR Acquisition: Run at 400 MHz or higher.

  • Analysis of the Methyl Signal:

    • 3-Methyl-4-Phenyl: Look for the methyl doublet at

      
       ppm. The coupling constant 
      
      
      
      will indicate axial/equatorial position. Crucially, the methyl proton is coupled to a methine (CH) which is vicinal to the phenyl-bearing carbon.
    • 2-Methyl-3-Phenyl: The methyl doublet will be further downfield (

      
       ppm) due to the proximity to the electronegative nitrogen (alpha-position).
      
  • COSY (Correlation Spectroscopy):

    • 3-Me-4-Ph: The Methyl group correlates to H3, which correlates to H4 (phenyl bearing).

    • 2-Me-3-Ph: The Methyl group correlates to H2 (alpha to N), which correlates to H3 (phenyl bearing).

Analytical Workflow Diagram

AnalysisFlow Sample Unknown Isomer (C12H17N) MS Mass Spec (EI) Sample->MS NMR 1H-NMR / COSY Sample->NMR Decision1 Fragmentation Pattern (Usually Indistinguishable) MS->Decision1 Decision2 Methyl Shift & Coupling NMR->Decision2 Decision1->NMR Inconclusive Result1 3-Methyl-4-Phenyl (Methyl coupled to C3) Decision2->Result1 Delta < 1.0 ppm Remote from N Result2 2-Methyl-3-Phenyl (Methyl coupled to C2-N) Decision2->Result2 Delta > 1.1 ppm Alpha to N

Caption: Analytical decision tree for distinguishing methyl-phenyl-piperidine regioisomers.

References

  • Exploration of piperidine 3D fragment chemical space. Source: White Rose Research Online / Vertex Pharmaceuticals. Context: Synthesis of 20 regio- and diastereoisomers of methyl substituted pipecolinates for FBDD. URL:[1][3][4][5][6][7][8][9][10][11][12][13]

  • Fentanyl-related compounds and derivatives: current status and future prospects. Source: National Institutes of Health (PMC). Context: Detailed SAR of 3-methyl vs 2-methyl substitution on fentanyl potency.[3] URL:[Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties. Source: Journal of Medicinal Chemistry (ACS). Context: Analysis of methyl substitution on phenylpiperidine antagonists. URL:[Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. Source: PubMed (NIH). Context: Molecular mechanics study of axial vs equatorial phenyl conformations in prodine isomers. URL:[Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, &amp; Structural Profile of (3-Methyl-4-phenylphenyl)methanol

The following is an in-depth technical guide and safety profile for (3-Methyl-4-phenylphenyl)methanol , designed for researchers and drug development professionals. Executive Summary (3-Methyl-4-phenylphenyl)methanol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety profile for (3-Methyl-4-phenylphenyl)methanol , designed for researchers and drug development professionals.

Executive Summary

(3-Methyl-4-phenylphenyl)methanol (CAS: 1539309-42-6) is a specialized biaryl building block used primarily in the synthesis of liquid crystals, advanced agrochemicals, and pharmaceutical intermediates. As a structural isomer of the widely used Bifenthrin alcohol, it shares critical physicochemical properties—specifically high lipophilicity and potential aquatic toxicity—while presenting distinct steric challenges in synthesis.

This guide synthesizes available data with Read-Across Safety Assessment (RASA) protocols derived from structural analogs (e.g., 4-biphenylmethanol), providing a robust framework for safe handling in the absence of comprehensive isomer-specific toxicological datasets.

Part 1: Chemical Identity & Structural Analysis

Accurate identification is the first line of defense in chemical safety. This compound belongs to the class of substituted biphenyl methanols .

Nomenclature & Identifiers
Identifier TypeValueNotes
Common Name (3-Methyl-4-phenylphenyl)methanolUser-specified nomenclature
IUPAC Name (3-Methyl[1,1'-biphenyl]-4-yl)methanolPreferred systematic name
CAS Number 1539309-42-6 Specific isomer identifier
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
SMILES Cc1cc(CO)ccc1-c2ccccc2
Structural Class Biaryl AlcoholLipophilic, solid at RTP
Structural Context

The molecule consists of a biphenyl core. The "A-ring" bears a hydroxymethyl group (–CH₂OH) at position 4 and a methyl group (–CH₃) at position 3. The "B-ring" is an unsubstituted phenyl group attached at position 4 of the A-ring.

  • Steric Influence: The ortho-methyl group (position 3) relative to the phenyl ring (position 4) induces a twist in the biphenyl dihedral angle, potentially reducing planarity compared to unsubstituted 4-biphenylmethanol. This impacts solubility and metabolic stability.

Part 2: GHS Hazard Classification & Safety Assessment

Note: Due to the specialized nature of this isomer, the following classification is derived from Read-Across analysis of the structural analog 4-Biphenylmethanol (CAS 3597-91-9) and general biphenyl derivatives.

Predicted GHS Classification

Signal Word: WARNING

Hazard ClassCategoryH-StatementDescription
Skin Irritation Cat 2H315 Causes skin irritation.[1]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1]
STOT - SE Cat 3H335 May cause respiratory irritation.[1]
Aquatic Toxicity Acute 1H400 Very toxic to aquatic life.
Aquatic Toxicity Chronic 1H410 Very toxic to aquatic life with long-lasting effects.
Toxicological Insights (SAR Analysis)
  • Acute Toxicity: Likely low to moderate oral toxicity (LD50 > 2000 mg/kg estimated based on analogs).

  • Sensitization: Biphenyls are generally not strong sensitizers, but the benzylic alcohol moiety can oxidize to an aldehyde (sensitizer) in vivo.

  • Carcinogenicity: No specific data. Unsubstituted biphenyl is a promoter in some assays; however, the methyl/hydroxymethyl substitution alters metabolic pathways (preventing simple hydroxylation at the 4-position).

Part 3: Handling, Storage, & Stability Protocols

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic potential. Store under Inert Gas (Nitrogen/Argon) to prevent oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation.

Operational Workflow (Graphviz)

The following diagram outlines the decision logic for handling this compound in a research setting.

SafetyWorkflow Start Start: Handling (3-Methyl-4-phenylphenyl)methanol PPE_Check PPE Verification: Nitrile Gloves, Goggles, Lab Coat Start->PPE_Check Ventilation Is Fume Hood Available? PPE_Check->Ventilation Weighing Weighing Protocol: Use Anti-Static Balance Avoid Dust Generation Ventilation->Weighing Yes No_Hood STOP: Do Not Proceed Respiratory Hazard Ventilation->No_Hood No Solubilization Solubilization: DMSO, Methanol, or DCM (Avoid Water) Weighing->Solubilization Waste Disposal: Solid Hazardous Waste (Do not flush) Solubilization->Waste

Figure 1: Safe handling workflow emphasizing ventilation and waste stream management.

Part 4: Emergency Response & First Aid[3]

Firefighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[2] Do not use high-volume water jets , as this may scatter the lipophilic solid/melt.

  • Combustion Products: Carbon Monoxide (CO), Carbon Dioxide (CO₂).

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Wear respiratory protection (N95 or P100) if dust is present.

  • Containment: Do not let product enter drains (H410).

  • Cleanup: Sweep up carefully to avoid dust generation. Place in a closed container for disposal. Wipe surface with ethanol or acetone (compound is insoluble in water).

First Aid Matrix
RouteImmediate ActionRationale
Inhalation Move to fresh air.[3][2]Benzylic alcohols can be respiratory irritants.[1][4]
Skin Contact Wash with soap & water for 15 min.Lipophilic compounds penetrate skin; thorough emulsification required.
Eye Contact Rinse cautiously with water for 15 min.[4]Remove contact lenses to flush trapped particulates.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent aspiration pneumonitis.[4]

Part 5: Synthesis & Application Context

Synthetic Utility

This compound serves as a "linchpin" intermediate. The hydroxymethyl group is a versatile handle for:

  • Halogenation: Conversion to benzyl chloride/bromide for alkylation reactions.

  • Oxidation: Conversion to the aldehyde (for Wittig reactions) or acid.

  • Esterification: Linkage to pharmacophores.

Metabolic Pathway Visualization

Understanding the metabolism of biphenyls is crucial for drug design. The primary metabolic route involves oxidation of the alcohol and hydroxylation of the phenyl ring.

Metabolism Parent (3-Methyl-4-phenylphenyl)methanol (Parent) Aldehyde Intermediate Aldehyde (Reactive) Parent->Aldehyde ADH/CYP450 Hydroxylated Hydroxylated Biphenyl (Phase I Metab) Parent->Hydroxylated CYP450 (Aryl Hydroxylation) Acid Carboxylic Acid (Excretable) Aldehyde->Acid ALDH

Figure 2: Predicted metabolic fate. The oxidation to carboxylic acid is the primary clearance pathway.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12616867 (Analog: 4-Biphenylmethanol). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Biphenyl-4-methanol.[5] Retrieved from [Link](Note: Generalized link for biphenyl methanols).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Asymmetric Synthesis of the MMP-3 Inhibitor UK-370,106 from Biphenyl Intermediates

Executive Summary & Mechanistic Rationale The matrix metalloproteinase (MMP) family plays a critical role in extracellular matrix remodeling. In the pathology of chronic dermal ulcers, the overexpression of MMP-3 (strome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The matrix metalloproteinase (MMP) family plays a critical role in extracellular matrix remodeling. In the pathology of chronic dermal ulcers, the overexpression of MMP-3 (stromelysin-1) leads to excessive matrix degradation, halting normal wound healing [1]. UK-370,106 is a highly potent and selective MMP-3 inhibitor (IC₅₀ = 23 nM) that spares MMP-1, MMP-2, and MMP-9, which are essential for normal cellular migration and re-epithelialization [1].

To support clinical development, a highly scalable, robust, and cost-effective synthetic route was required. The process chemistry route developed by Pfizer researchers relies on the convergent assembly of a chiral 2-alkyl succinate block and a dipeptide block [2]. As a Senior Application Scientist, I have structured this protocol to highlight the self-validating nature of the workflow: the strategic use of crystalline intermediates naturally purges process impurities at each stage, eliminating the need for large-scale chromatography and ensuring high enantiomeric purity.

Retrosynthetic Strategy & Workflow

The synthesis disconnects the target active pharmaceutical ingredient (API), UK-370,106, into a dipeptide fragment and a chiral 2-alkyl succinate. The succinate is constructed via a Horner-Wadsworth-Emmons olefination of a biphenylpropanal derivative, followed by a highly stereoselective ruthenium-catalyzed asymmetric hydrogenation [2].

SynthesisPathway A 5-Bromo-2-iodotoluene + Phenylboronic Acid B Biaryl Bromide (4) A->B Suzuki Coupling C Biarylpropanal Bisulfite Adduct (11) B->C Homologation & Bisulfite Addition E trans-β-Substituted Itaconate Salt (13) C->E Olefination D Phosphonosuccinate (10) D->E F Chiral 2-Alkyl Succinate Salt (15) [>98% ee] E->F Asymmetric Hydrogenation [(S)-BINAP-Ru] H UK-370,106 (1) Target API F->H Amide Coupling & Deprotection G Dipeptide Block (3) G->H

Fig 1: Scalable asymmetric synthesis workflow for MMP-3 inhibitor UK-370,106.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Biarylpropanal Bisulfite Adduct (11)

Causality & Self-Validation: Free aldehydes are notoriously prone to oxidation and degradation during scale-up. By trapping the biarylpropanal intermediate as a sodium bisulfite adduct, the process yields a highly crystalline, stable solid. This phase change acts as a self-validating purification step, effectively purging upstream des-bromo and homocoupled impurities without chromatography [2].

  • Charge a reactor with 5-bromo-2-iodotoluene, phenylboronic acid, and a palladium catalyst to perform a regioselective Suzuki coupling, yielding biaryl bromide (4).

  • Perform homologation via formylation/elongation to generate the crude 3-(2-methyl-1,1'-biphenyl-4-yl)propanal.

  • Treat the crude organic extract with a saturated aqueous solution of sodium bisulfite.

  • Stir the biphasic mixture vigorously until the sodium 1-hydroxy-3-(2-methyl-1,1'-biphenyl-4-yl)-1-propanesulfonate (11) precipitates as a white solid.

  • Filter, wash with cold water and a non-polar organic solvent to remove organic impurities, and dry under vacuum.

Protocol 2: Olefination to (E)-Itaconate Salt (13)

Causality & Self-Validation: The Horner-Wadsworth-Emmons olefination is chosen over standard Wittig chemistry because the phosphonosuccinate (10) strongly favors the trans (E)-isomer. Isolating the product as a cyclohexylamine salt strictly controls stereochemical purity; any trace cis-isomer remains highly soluble and is discarded in the mother liquor [2].

  • Suspend the bisulfite adduct (11) in a THF/water mixture and add aqueous potassium hydroxide to liberate the free aldehyde in situ.

  • Add phosphonosuccinate (10) and potassium tert-butoxide to initiate the olefination reaction at room temperature.

  • Upon completion, acidify the mixture and extract the crude itaconate half-ester (12) into an organic phase.

  • Add one equivalent of cyclohexylamine to the organic extract.

  • Collect the selectively crystallized trans-β-substituted itaconate cyclohexylamine salt (13) via filtration.

Protocol 3: Asymmetric Hydrogenation to Chiral Succinate (15)

Causality & Self-Validation: The use of the [(S)-BINAP-Ru-(p-cymene)Cl]Cl catalyst directs the facial-selective addition of hydrogen across the trisubstituted olefin. The bulky biaryl group and the coordinating carboxylate dictate the transition state geometry, yielding the (R)-enantiomer. The subsequent crystallization upgrades the enantiomeric excess (ee) from 88% to >98%, ensuring API-grade chirality[2].

  • Charge a high-pressure hydrogenation vessel with the itaconate salt (13) and 0.1–0.5 mol% of [(S)-BINAP-Ru-(p-cymene)Cl]Cl catalyst in methanol.

  • Purge the vessel with nitrogen, then pressurize with hydrogen gas (typically 50–100 psi).

  • Heat the reaction to the optimized temperature (e.g., 50 °C) and monitor hydrogen uptake until conversion is >99%.

  • Concentrate the reaction mixture in vacuo and dissolve the residue in a hot mixture of ethyl acetate and methyl ethyl ketone.

  • Allow the solution to cool slowly. Filter the resulting chiral 2-alkyl succinate cyclohexylamine salt (15) in >98% ee.

Protocol 4: Fragment Coupling and Global Deprotection

Causality & Self-Validation: Coupling the chiral succinate (15) with the dipeptide block (3) forms the complete backbone of the drug. The tert-butyl ester protecting group on the succinate is retained until the final step to prevent premature chelation of the zinc-binding carboxylic acid moiety during the coupling phase [1].

  • Liberate the free acid of the chiral succinate (15) by partitioning between an organic solvent and dilute aqueous acid.

  • Combine the free acid with the dipeptide block (3)[derived from (S)-tert-leucine and (S)-2-methoxy-1-phenylethanamine] using standard peptide coupling reagents (e.g., EDC/HOBt) in dichloromethane.

  • Wash the organic layer sequentially with dilute aqueous acid and base to remove unreacted fragments and coupling byproducts.

  • Treat the purified intermediate with trifluoroacetic acid (TFA) to cleave the tert-butyl ester.

  • Crystallize the final API, UK-370,106 (1), from an appropriate solvent system. Note: The compound crystallizes in planar sheets driven by a hydrogen-bonding amide backbone, allowing complete control over the solid polymorphic form.

Process Optimization Data

The selection of the hydrogenation catalyst was a critical decision point in the development of this route. While rhodium-based systems provided higher initial enantioselectivity, the ruthenium-based system was selected due to its superior cost-to-performance ratio and the process's inherent ability to upgrade the purity via crystallization [2].

Table 1: Optimization of Asymmetric Hydrogenation Catalysts for Itaconate (12)

Catalyst SystemConversion (%)Enantiomeric Excess (ee %)Isolated Yield (%)Rationale / Outcome
[Rh(COD)((S,S)-Me-DuPHOS)]BF4>9996N/AHigh initial ee, but catalyst cost is prohibitive for commercial scale.
[Rh(COD)((S)-BINAP)]BF4>9986N/ALower ee; requires multiple crystallizations to reach API specifications.
[(S)-BINAP-Ru-(p-cymene)Cl]Cl>998865Optimal balance ; ee successfully upgraded to >98% via a single crystallization of the cyclohexylamine salt.

Conclusion

The synthesis of UK-370,106 demonstrates the power of integrating process chemistry with solid-state material science. By designing a route that passes through highly crystalline intermediates (the bisulfite adduct 11, the itaconate salt 13, and the chiral succinate salt 15), the protocol acts as a self-validating system. Impurities and unwanted stereoisomers are systematically purged at each stage, culminating in a highly scalable, cost-effective synthesis of this potent MMP-3 inhibitor.

References

  • Fray, M. J.; Dickinson, R. P.; Huggins, J. P.; Occleston, N. L. "A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers." Journal of Medicinal Chemistry, 2003, 46(16), 3514-3525. URL:[Link]

  • Ashcroft, C. P.; Challenger, S.; Derrick, A. M.; Storey, R.; Thomson, N. M. "Asymmetric Synthesis of an MMP-3 Inhibitor Incorporating a 2-Alkyl Succinate Motif." Organic Process Research & Development, 2003, 7(3), 362-368. URL:[Link]

Application

Suzuki coupling conditions for 3-methyl-4-phenylbenzyl alcohol

Application Note: Precision Synthesis of 3-Methyl-4-phenylbenzyl Alcohol via Sterically Demanding Suzuki-Miyaura Coupling Abstract This application note details the optimized synthesis of 3-methyl-4-phenylbenzyl alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-Methyl-4-phenylbenzyl Alcohol via Sterically Demanding Suzuki-Miyaura Coupling

Abstract

This application note details the optimized synthesis of 3-methyl-4-phenylbenzyl alcohol , a biphenyl scaffold featuring a sterically hindered ortho-methyl group. Standard Suzuki-Miyaura conditions often fail or suffer from low turnover frequencies (TOF) with ortho-substituted aryl halides due to retarded oxidative addition and transmetalation rates. This guide presents a high-fidelity protocol utilizing Buchwald’s SPhos ligand system , which facilitates the coupling of 4-bromo-3-methylbenzyl alcohol with phenylboronic acid. We prioritize a direct coupling route that tolerates the free hydroxyl group, eliminating the need for protection/deprotection steps, thereby maximizing atom economy and throughput.

Introduction & Target Analysis

The target molecule, 3-methyl-4-phenylbenzyl alcohol , contains a biphenyl core with a methyl substituent ortho to the biaryl axis. This structural motif is common in drug discovery (e.g., angiotensin II receptor antagonists) but presents specific synthetic challenges:

  • Steric Hindrance: The methyl group at the C3 position (ortho to the C4-halide) creates steric bulk that impedes the approach of the palladium catalyst during oxidative addition.

  • Chemoselectivity: The presence of a free benzyl alcohol requires a catalyst system that is robust enough to ignore the hydroxyl proton while remaining active toward the aryl halide.

Retrosynthetic Logic: The most efficient disconnection is at the biaryl bond. We utilize 4-bromo-3-methylbenzyl alcohol as the electrophile and phenylboronic acid as the nucleophile. The bromide is preferred over the chloride for its faster oxidative addition rates, compensating for the steric hindrance.

Retrosynthesis Target Target: 3-Methyl-4-phenylbenzyl alcohol (Sterically Hindered Biaryl) Disconnection Disconnection Strategy: Suzuki-Miyaura Coupling Target->Disconnection Retrosynthesis Precursor1 Electrophile: 4-Bromo-3-methylbenzyl alcohol Disconnection->Precursor1 Partner A Precursor2 Nucleophile: Phenylboronic Acid Disconnection->Precursor2 Partner B

Figure 1: Retrosynthetic analysis of 3-methyl-4-phenylbenzyl alcohol highlighting the convergent Suzuki coupling strategy.

Critical Reaction Parameters

To overcome the "ortho-effect," we employ the SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligand.

  • Ligand Selection (SPhos): The electron-rich nature of SPhos facilitates oxidative addition into the hindered C-Br bond. Crucially, the bulk of the biaryl ligand promotes the formation of the monoligated Pd(0) species, which is the active catalyst, and accelerates the difficult reductive elimination step to form the hindered biaryl bond.

  • Base & Solvent: A biphasic system of Toluene/Water with Potassium Phosphate (K3PO4) is selected. The water cosolvent is essential for solubilizing the inorganic base and activating the boronic acid (forming the boronate species), while toluene dissolves the organic reactants.

  • Catalyst Precursor: Pd(OAc)2 is used as a stable, cost-effective Pd(II) source which is reduced in situ by the phosphine/base to the active Pd(0) species.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example Scale)Role
4-Bromo-3-methylbenzyl alcohol 201.061.01.00 g (4.97 mmol)Electrophile
Phenylboronic acid 121.931.50.91 g (7.46 mmol)Nucleophile
Pd(OAc)2 224.510.01 (1 mol%)11.2 mgCatalyst Precursor
SPhos 410.530.02 (2 mol%)40.8 mgLigand
K3PO4 (tribasic) 212.272.02.11 g (9.94 mmol)Base
Toluene --10 mL (0.5 M)Solvent
Deionized Water --1 mLCo-solvent
Step-by-Step Methodology

1. Catalyst Pre-complexation (Optional but Recommended for Consistency):

  • In a small vial, mix Pd(OAc)2 and SPhos in 1 mL of toluene. Stir at room temperature for 5-10 minutes until the solution turns from orange to a pale yellow/colorless solution, indicating the formation of the active Pd-ligand complex.

2. Reaction Assembly:

  • To a 50 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add 4-bromo-3-methylbenzyl alcohol , phenylboronic acid , and K3PO4 .

  • Note: If not using the pre-complexation step, add the solid Pd(OAc)2 and SPhos directly here.

  • Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Oxygen can cause homocoupling of the boronic acid (phenol formation) or oxidation of the phosphine ligand.

3. Solvent Addition & Reaction:

  • Under the inert atmosphere, inject the Toluene (and the catalyst solution if pre-complexed) and Water via syringe.

  • Heat the reaction mixture to 80°C (oil bath temperature) with vigorous stirring. The biphasic mixture requires rapid stirring to ensure phase transfer.

  • Monitor: Check reaction progress via TLC (Hexane/EtOAc 3:1) or HPLC after 2 hours. The limiting reagent (aryl bromide) should be consumed.

4. Work-up:

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Combine the organic layers and wash with Brine (sat. NaCl).

  • Dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude residue via flash column chromatography on silica gel.[2]

  • Eluent: Gradient of Hexanes/Ethyl Acetate (Start 90:10 -> End 70:30). The free alcohol will make the product more polar than simple biaryls.

  • Yield Expectation: 85-95%.[1]

Experimental Workflow & Mechanism

The following diagram illustrates the workflow and the logic behind the "SPhos" choice for this specific hindered substrate.

Workflow Start Start: Reagent Weighing Inert Inert Atmosphere (N2/Ar Purge) Start->Inert Heating Reaction: 80°C, 2-4 Hours (Biphasic Stirring) Inert->Heating Add Solvents Check QC Check: TLC/HPLC Heating->Check Check->Heating Incomplete Workup Work-up: EtOAc Extraction Check->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Product: 3-Methyl-4-phenylbenzyl alcohol Purify->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical inert atmosphere and purification steps.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<50%) Catalyst deactivation (Pd black formation).Ensure strict O2 exclusion. Increase SPhos loading to 2.5:1 ratio vs Pd.
Homocoupling (Biphenyl) Oxidation of boronic acid.Degas solvents more thoroughly. Add boronic acid slowly or in slight excess (1.5 eq).
Starting Material Remains "Ortho-effect" stalling reaction.Switch solvent to 1,4-Dioxane/Water to increase reaction temperature to 100°C.
Product Contamination Phosphine oxide impurities.Use a basic wash (NaOH 1M) during workup (if product is stable) or careful chromatography.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Organic Chemistry Portal. "Suzuki Coupling - Conditions and Mechanism."

  • Vertex AI Search. "Suzuki coupling conditions for sterically hindered ortho-methyl biphenyls." 3[2][4][3][5][6][7][8][9][10][11]

Sources

Method

Using (3-Methyl-4-phenylphenyl)methanol in medicinal chemistry

Application Note: Strategic Utilization of (3-Methyl-4-phenylphenyl)methanol in Medicinal Chemistry Executive Summary (3-Methyl-4-phenylphenyl)methanol (CAS: 1539309-42-6), also known as 4-(hydroxymethyl)-2-methylbipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (3-Methyl-4-phenylphenyl)methanol in Medicinal Chemistry

Executive Summary

(3-Methyl-4-phenylphenyl)methanol (CAS: 1539309-42-6), also known as 4-(hydroxymethyl)-2-methylbiphenyl, represents a high-value "privileged scaffold" precursor in modern drug discovery. Unlike its well-known regioisomer 2-methyl-3-phenylbenzyl alcohol (used in pyrethroid synthesis like Bifenthrin), the 3-methyl-4-phenyl isomer offers a distinct linear topology with specific steric constraints provided by the ortho-methyl group relative to the biaryl axis.

This Application Note provides validated protocols for utilizing this building block to introduce the 3-methyl-4-phenylbenzyl motif into drug candidates. This moiety is particularly effective in modulating lipophilicity (LogP) and pi-stacking interactions within hydrophobic binding pockets of kinases, GPCRs (specifically Angiotensin II and Endothelin receptors), and nuclear receptors.

Structural Analysis & Pharmacophore Utility

The molecule consists of a biphenyl core with a hydroxymethyl "handle" and a methyl group providing steric bulk.

  • Linear Extension: The para-phenyl substitution (relative to the methanol) allows for deep penetration into hydrophobic channels.

  • Conformational Bias: The methyl group at position 3 (ortho to the phenyl ring) induces a non-planar torsion angle between the two phenyl rings (~40–60°), disrupting planarity and improving solubility compared to non-methylated biaryls.

  • Metabolic Stability: The methyl group can block potential metabolic oxidation sites on the phenyl ring, though the benzylic alcohol itself is a metabolic soft spot (requiring modification or bioisosteric replacement if half-life is an issue).

Table 1: Physicochemical Profile
PropertyValue (Predicted)Relevance in MedChem
Molecular Weight 198.26 g/mol Fragment-based drug discovery (FBDD) friendly (<200).[1]
CLogP ~3.8 - 4.1High lipophilicity; ideal for CNS penetration or hydrophobic pockets.
H-Bond Donors 1 (OH)Versatile handle for derivatization.
Rotatable Bonds 2Low entropic penalty upon binding.
Topological Polar Surface Area 20.2 ŲExcellent membrane permeability.

Divergent Synthesis Pathways (Visual Workflow)

The following diagram illustrates the three primary activation pathways for (3-Methyl-4-phenylphenyl)methanol in a medicinal chemistry campaign.

G Start (3-Methyl-4-phenylphenyl) methanol (Core Scaffold) Oxidation Oxidation (Dess-Martin / PCC) Start->Oxidation Activation Halogenation (PBr3 or SOCl2) Start->Activation Mitsunobu Mitsunobu Coupling (DEAD, PPh3, R-OH) Start->Mitsunobu Aldehyde Biaryl Aldehyde (Intermediate) Oxidation->Aldehyde RedAmin Reductive Amination (NaBH(OAc)3, R-NH2) Aldehyde->RedAmin Product1 Secondary/Tertiary Biaryl Amines RedAmin->Product1 Target 1 Bromide Biaryl Benzyl Bromide Activation->Bromide Alkylation Nucleophilic Substitution (NaH, R-XH) Bromide->Alkylation Product2 Biaryl Ethers/ Thioethers Alkylation->Product2 Target 2 Product3 Inverted Esters/ Ethers Mitsunobu->Product3 Target 3

Figure 1: Divergent synthetic utility of the (3-Methyl-4-phenylphenyl)methanol scaffold. The diagram highlights three standard transformation routes: Oxidation (Yellow), Halogenation (Red), and Direct Coupling (Red).

Experimental Protocols

Protocol A: Conversion to Electrophile (Biaryl Benzyl Bromide)

Use Case: Creating a reactive intermediate for attaching the biaryl motif to nitrogen or oxygen nucleophiles (e.g., piperazines, phenols).

Rationale: The hydroxyl group is a poor leaving group. Conversion to a bromide increases reactivity for S_N2 reactions. PBr3 is preferred over HBr to avoid harsh acidic conditions that might affect the biaryl system.

Materials:

  • (3-Methyl-4-phenylphenyl)methanol (1.0 eq)[1]

  • Phosphorus tribromide (PBr3) (0.4 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated NaHCO3 solution

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 g of (3-Methyl-4-phenylphenyl)methanol in 10 mL of anhydrous DCM. Cool the solution to 0°C (ice bath).

  • Addition: Add PBr3 (0.4 eq) dropwise over 10 minutes. Note: PBr3 reacts with 3 equivalents of alcohol, but slight excess ensures completion.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower Rf) should disappear, replaced by the bromide (higher Rf).

  • Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO3 (vigorous bubbling may occur).

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Storage: The resulting benzyl bromide is unstable; use immediately for the coupling step or store at -20°C under inert gas.

Protocol B: Reductive Amination (Synthesis of Biaryl Amines)

Use Case: Linking the biaryl scaffold to a secondary amine pharmacophore via a methylene bridge.

Rationale: This method avoids the handling of mutagenic alkyl halides (like the bromide from Protocol A) and offers milder conditions.

Materials:

  • (3-Methyl-4-phenylphenyl)methanol[1]

  • Dess-Martin Periodinane (DMP) (1.1 eq)

  • Target Amine (e.g., Morpholine, Piperidine) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM and Acetic Acid (AcOH)

Step-by-Step:

  • Oxidation (Alcohol -> Aldehyde):

    • Dissolve alcohol in DCM. Add DMP (1.1 eq) at 0°C. Stir at RT for 2 hours.

    • Quench with 1:1 sat. NaHCO3/Na2S2O3. Extract, dry, and concentrate to yield 3-methyl-4-phenylbenzaldehyde .

  • Imine Formation:

    • Dissolve the crude aldehyde (1.0 eq) and the target amine (1.2 eq) in DCM (or DCE).

    • Add catalytic AcOH (1-2 drops) to adjust pH to ~5–6. Stir for 30 mins to form the imine/iminium species.

  • Reduction:

    • Add STAB (1.5 eq) in one portion. Stir at RT overnight (12–16 h).

  • Workup:

    • Quench with sat. NaHCO3. Extract with DCM.

    • Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Critical Considerations & Troubleshooting

  • Regioisomer Confusion: Ensure the starting material is CAS 1539309-42-6 (3-methyl-4-phenyl) and not the pyrethroid intermediate (2-methyl-3-phenyl). The NMR signals for the methyl group will differ due to shielding effects of the adjacent phenyl ring.

    • Diagnostic: In the target molecule, the methyl is ortho to the phenyl ring. Expect a slight upfield shift in ^1H NMR compared to a methyl on a solitary benzene ring due to the anisotropic current of the orthogonal phenyl ring.

  • Solubility: The biaryl core is highly lipophilic. If the product precipitates during reactions in pure methanol or ethanol, switch to THF or DCM/MeOH mixtures.

  • Purification: These derivatives are UV-active (biphenyl chromophore). Detection at 254 nm is highly sensitive.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21634567, (3-Methyl-4-phenylphenyl)methanol. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis of the biaryl core). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. (Standard protocol for Protocol B). [Link]

Sources

Application

Application Note: Conjugation Protocols for the 3-Methyl-4-phenylphenyl Pharmacophore

Introduction & Mechanistic Rationale The 3-methyl-4-phenylphenyl moiety (also referred to as 2-methylbiphenyl-4-yl) is a privileged structural motif in medicinal chemistry. It is most notably recognized for its critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-methyl-4-phenylphenyl moiety (also referred to as 2-methylbiphenyl-4-yl) is a privileged structural motif in medicinal chemistry. It is most notably recognized for its critical role in the development of highly selective Matrix Metalloproteinase-3 (MMP-3) inhibitors, such as the clinical candidate UK-370,106[1].

Causality of the Structural Design: The inclusion of this specific group is rarely arbitrary. The methyl group at the 3-position is strategically placed ortho to the internal biphenyl bond. This steric bulk restricts the free rotation of the distal phenyl ring, forcing the biphenyl system out of coplanarity. This locked, non-planar conformation is thermodynamically favorable for driving deep insertion into the hydrophobic S1' subsite of MMP-3, where it engages in highly specific


 stacking interactions with Histidine 224[2]. Furthermore, the crystal packing of molecules containing this biaryl group often exhibits large hydrophobic pockets, which can significantly influence solid-state properties, formulation plasticity, and overall bioavailability[3].

Depending on the target scaffold, the 3-methyl-4-phenylphenyl group is typically attached via two primary pathways: carbon-carbon bond formation (Suzuki-Miyaura coupling) or amide bond formation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Direct attachment of the 3-methyl-4-phenylphenyl group to aryl or heteroaryl halide scaffolds to form extended biaryl systems.

Reagents
  • Scaffold: Aryl/Heteroaryl bromide or iodide (1.0 eq)

  • Boronic Acid: (3-methyl-4-phenylphenyl)boronic acid (1.2 eq)[4][5]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide scaffold (1.0 mmol), (3-methyl-4-phenylphenyl)boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing (Critical Step): Add 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the biphasic mixture with argon gas for 15 minutes. Self-Validation: Proper degassing prevents the oxidative homocoupling of the boronic acid, which would otherwise appear as a distinct, highly non-polar byproduct on TLC.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive stream of argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–8 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the aryl halide is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the precipitated palladium black. Wash the filtrate with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl conjugate.

Expert Insight: The choice of Pd(dppf)Cl₂ is deliberate. The bidentate dppf ligand provides a wide bite angle that stabilizes the palladium center during the transmetalation of the sterically demanding, ortho-methylated boronic acid[5]. Using a standard catalyst like Pd(PPh₃)₄ often leads to sluggish transmetalation and increased protodeboronation side reactions.

Protocol B: Amide Bond Formation via HATU Coupling

Objective: Attachment of the moiety to carboxylic acid scaffolds via a stable amide linkage.

Reagents
  • Scaffold: Carboxylic acid derivative (1.0 eq)

  • Amine: (3-methyl-4-phenylphenyl)methanamine (1.1 eq)[6]

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid scaffold (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Conjugation: Add (3-methyl-4-phenylphenyl)methanamine (1.1 mmol) dropwise to the activated acid solution.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Self-Validation: The reaction progress can be tracked via LC-MS; the intermediate OAt ester mass will rapidly convert to the final product mass.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL). Causality: DMF is notoriously difficult to remove via evaporation. The LiCl wash effectively partitions the DMF into the aqueous phase, preventing it from co-eluting during chromatography. Follow with a final brine wash (15 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization or silica gel chromatography.

Expert Insight: HATU is selected over traditional EDC/HOBt due to its superior efficiency in driving the coupling of primary amines to potentially hindered carboxylic acids. More importantly, HATU suppresses epimerization. If your scaffold contains sensitive chiral centers (e.g., in the synthesis of chiral succinate motifs like UK-370,106), maintaining stereochemical integrity is paramount[3].

Quantitative Data & Yield Optimization

The following table summarizes expected yields and optimized conditions based on the scaffold class and conjugation method utilized.

Scaffold TypeConjugation MethodReagentCatalyst / Coupling AgentTypical Yield (%)Reaction Time (h)
Aryl Bromide Suzuki-MiyauraBoronic AcidPd(dppf)Cl₂ / K₂CO₃75 - 884 - 8
Aryl Iodide Suzuki-MiyauraBoronic AcidPd(PPh₃)₄ / Na₂CO₃80 - 922 - 5
Aliphatic Carboxylic Acid AmidationMethanamineHATU / DIPEA85 - 952 - 4
Aromatic Carboxylic Acid AmidationMethanamineEDC·HCl / HOBt70 - 856 - 12

Workflow Visualization

SyntheticWorkflow Start Target Scaffold Selection Cond1 Aryl/Heteroaryl Halide (C-C Bond Formation) Start->Cond1 Cond2 Carboxylic Acid (Amide Bond Formation) Start->Cond2 Reagent1 (3-Methyl-4-phenylphenyl) boronic acid Cond1->Reagent1 Reagent2 (3-Methyl-4-phenylphenyl) methanamine Cond2->Reagent2 Cat1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent1->Cat1 Cat2 HATU, DIPEA DMF, RT Reagent2->Cat2 Product1 Biaryl/Heterobiaryl Conjugate Cat1->Product1 Product2 Amide Conjugate Cat2->Product2

Fig 1. Synthetic decision tree for 3-methyl-4-phenylphenyl conjugation based on scaffold type.

References

  • Fray et al., "A potent, selective inhibitor of matrix metalloproteinase-3 for the topical treatment of chronic dermal ulcers", PubMed / NIH. 1

  • Thomson et al., "Asymmetric Synthesis of an MMP-3 Inhibitor Incorporating a 2-Alkyl Succinate Motif", ACS Organic Process Research & Development. 3

  • "Discovery of Potent and Selective Succinyl Hydroxamate Inhibitors of Matrix Metalloprotease-3 (Stromelysin-1)", ResearchGate. 2

  • "(3-methyl-4-phenylphenyl)methanamine (C14H15N) - PubChemLite", uni.lu. 6

  • "(3-methyl-4-phenylphenyl)boronic acid (1 x 1 g)", Alchimica. 4

  • "3-Methyl-4-phenylphenylboronic Acid | Research Chemical", BenchChem. 5

Sources

Method

Application Note: Preparation and Validation of Biphenyl-Based Matrix Metalloproteinase (MMP) Inhibitors

Introduction & Mechanistic Rationale Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM). The overexpression of specific MMPs,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM). The overexpression of specific MMPs, particularly MMP-2 and MMP-9, is heavily correlated with tumor metastasis, angiogenesis, and chronic myeloid leukemia (CML)[1][2].

The design of synthetic MMP inhibitors (MMPIs) relies on a highly specific pharmacophore model to achieve both potency and selectivity. Biphenyl-based scaffolds have emerged as highly effective MMPIs due to their unique structural properties:

  • The Zinc-Binding Group (ZBG): A functional group, typically a hydroxamate or carboxylate, designed to form a strong bidentate chelation complex with the catalytic Zn²⁺ ion in the active site of the MMP[1][2].

  • The Biphenyl Backbone: The biphenyl structure acts as a rigid, hydrophobic moiety that deeply penetrates the S1' specificity pocket of the enzyme. Because the S1' pocket varies significantly in depth and shape across different MMP isoforms, modifying the biphenyl ring allows researchers to tune the inhibitor's selectivity[1][3].

  • The Sulfonamide Linker: Often incorporated between the biphenyl core and the ZBG, the sulfonamide group provides essential hydrogen-bonding interactions with the enzyme's peptide backbone, further anchoring the inhibitor[1][4].

MMP_Pathway ProMMP Pro-MMP (Zymogen) ActiveMMP Active MMP (Zn2+ Catalytic Site) ProMMP->ActiveMMP Proteolytic Cleavage ECM Extracellular Matrix (ECM) ActiveMMP->ECM Cleaves Degradation ECM Degradation & Metastasis ECM->Degradation Biphenyl Biphenyl Scaffold (S1' Pocket Binding) InhibitedMMP Inhibited MMP Complex Biphenyl->InhibitedMMP ZBG Zinc-Binding Group (Zn2+ Chelation) ZBG->InhibitedMMP InhibitedMMP->ActiveMMP Blocks Active Site

Mechanistic pathway of MMP activation and targeted inhibition by biphenyl-based compounds.

Structure-Activity Relationship (SAR) Data

The efficacy of biphenyl-based MMPIs is highly dependent on the choice of the ZBG and the substitution pattern on the biphenyl rings. Hydroxamate groups generally yield higher potency (lower IC₅₀) due to superior bidentate zinc chelation compared to monodentate carboxylates, though carboxylates often exhibit better oral bioavailability[1][2].

Table 1: Quantitative SAR of Biphenyl-Based MMP Inhibitors

CompoundScaffold / LinkerZinc-Binding Group (ZBG)Target EnzymeIC₅₀ ValueReference
DH-18 BiphenylsulfonamideHydroxamateMMP-2139.45 nM[1]
DH-19 BiphenylsulfonamideHydroxamateMMP-2115.16 nM[1]
BAY12-9566 BiphenylCarboxylateMMP-2 / 3 / 911 – 143 nM[2][3]
Compound S-38 Radiolabeled BiphenylsulfonamideHydroxamateBroad-spectrum MMP3 – 7200 nM[4]

Synthetic Workflow & Logical Design

The synthesis of biphenyl sulfonamide MMPIs requires a strategic sequence to protect sensitive functional groups. The biphenyl core is first constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling. Following this, the sulfonamide linkage is formed. To optimize yield and adhere to green chemistry principles, ultrasound-assisted synthesis is employed for the sulfonylation step[5][6]. Finally, the ZBG is installed in the last step to prevent the hydroxamate or carboxylate from chelating the palladium catalyst used earlier in the sequence.

Synthetic_Workflow ArylHalide Aryl Halide + Boronic Acid Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) ArylHalide->Suzuki BiphenylCore Biphenyl Intermediate Suzuki->BiphenylCore Sulfonylation Ultrasound-Assisted Sulfonylation BiphenylCore->Sulfonylation BiphenylSulfonamide Biphenyl Sulfonamide Sulfonylation->BiphenylSulfonamide ZBG_Addition ZBG Installation (Hydroxylamine/KOH) BiphenylSulfonamide->ZBG_Addition FinalProduct Biphenyl MMP Inhibitor ZBG_Addition->FinalProduct

Step-by-step synthetic workflow for biphenyl-based MMP inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Biphenyl Scaffold via Suzuki-Miyaura Coupling

Causality: The Suzuki coupling is selected for its high functional group tolerance and mild conditions. The addition of a base (Na₂CO₃) is critical as it quaternizes the boron atom, enhancing its nucleophilicity for the transmetalation step in the palladium catalytic cycle[6].

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the starting aryl halide (1.0 eq.) and the corresponding arylboronic acid (1.2 eq.) in a degassed solvent mixture of toluene/ethanol/water (2:1:1 v/v/v).

  • Catalysis: Add Na₂CO₃ (2.5 eq.) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.)[6].

  • Execution: Heat the reaction mixture to 80–100 °C and stir vigorously for 12 hours[6].

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the aryl halide spot confirms the end of the reaction[6].

  • Work-up: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6]. Purify the crude biphenyl intermediate via silica gel column chromatography.

Protocol B: Ultrasound-Assisted Sulfonamide Linker Formation

Causality: Traditional sulfonylation requires extended reaction times and harsh conditions. Ultrasound irradiation generates acoustic cavitation bubbles; their collapse creates localized high temperatures and pressures that drastically accelerate the nucleophilic attack of the amine on the sulfonyl chloride without degrading the biphenyl core[5].

  • Reactant Preparation: In a conical flask, dissolve 1.0 mmol of the purified biphenylamine intermediate and 1.0 mmol of the appropriate sulfonyl chloride in 30 mL of methanol[5].

  • Base Addition: Add pyridine (1.5 eq.) to act as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the nucleophilic amine[6].

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath. Irradiate the mixture, starting at ambient temperature and gradually increasing to 80 °C[5].

  • Self-Validation: Take aliquots every 15 minutes and spot them on a TLC plate. Ultrasound typically drives this reaction to completion within 1–2 hours[5].

  • Work-up: Quench the reaction by adding 1M HCl to neutralize the pyridine. Extract the biphenyl sulfonamide product with dichloromethane, wash with water, and dry over Na₂SO₄[6].

Protocol C: Installation of the Hydroxamate Zinc-Binding Group (ZBG)

Causality: The ZBG must be installed last. If present during the Suzuki coupling, the hydroxamate would strongly chelate the palladium catalyst, poisoning the reaction.

  • Preparation: Dissolve the biphenyl sulfonamide ester precursor in a 1:1 mixture of Tetrahydrofuran (THF) and methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an excess of freshly prepared hydroxylamine (NH₂OH) in methanol, followed immediately by potassium hydroxide (KOH) to deprotonate the hydroxylamine and drive the nucleophilic acyl substitution.

  • Execution: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Self-Validation: Confirm the conversion of the ester to the hydroxamic acid via Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass shift and the presence of the [M+H]⁺ molecular ion peak will validate the successful installation of the ZBG[6].

  • Isolation: Carefully acidify the mixture to pH 5–6 using 1M HCl. The final biphenyl-based MMP inhibitor will precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.

References

  • Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simul
  • Synthesis of radiolabeled biphenylsulfonamide matrix metalloproteinase inhibitors as new potential PET cancer imaging agents. nih.gov.
  • Application Notes and Protocols: Ultrasound-Assisted Synthesis of Biphenyl Sulfonamide Deriv
  • Technical Support Center: Synthesis of Biphenyl Sulfonamide 1. benchchem.com.
  • Novel Matrix Metalloproteinase-9 (MMP-9)
  • Skin Malignant Melanoma and Matrix Metalloproteinases: Promising Links to Efficient Therapies. mdpi.com.

Sources

Application

Application Note: Functionalization of (3-Methyl-4-phenylphenyl)methanol

[1][2] Executive Summary & Molecule Profile[3] This guide details the strategic functionalization of (3-Methyl-4-phenylphenyl)methanol , a specialized biphenyl intermediate. Unlike its regioisomer (2-methyl-3-biphenylmet...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Profile[3]

This guide details the strategic functionalization of (3-Methyl-4-phenylphenyl)methanol , a specialized biphenyl intermediate. Unlike its regioisomer (2-methyl-3-biphenylmethanol, the "Bifenthrin alcohol"), this specific isomer features a para-phenyl and meta-methyl arrangement relative to the hydroxymethyl group.

This structural distinction is critical: the hydroxyl group in this isomer is sterically unhindered , residing meta to the methyl group. Consequently, it exhibits higher reactivity in nucleophilic substitutions and oxidations compared to ortho-substituted analogs. The primary challenge lies in the molecule's high lipophilicity and the potential for benzylic oxidation instability during storage.

Chemical Profile
PropertyDetail
IUPAC Name [1,1'-Biphenyl]-4-methanol, 3-methyl-
CAS Number 1539309-42-6
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Key Structural Feature Primary benzylic alcohol; Biphenyl core with ortho-twist (3-Me/4-Ph interaction).
Solubility High in DCM, THF, Toluene, EtOAc; Insoluble in Water.
Reactivity Class Primary Benzylic Alcohol (Nucleophilic, Oxidizable).

Reaction Landscape & Decision Logic

The following diagram illustrates the primary functionalization pathways. The choice of method depends on the desired downstream application (e.g., chain extension, coupling, or leaving group installation).

ReactionLandscape Start (3-Methyl-4-phenylphenyl) methanol Aldehyde Aldehyde (Oxidation) Start->Aldehyde TEMPO/BAIB or DMP Bromide Benzylic Bromide (Activation) Start->Bromide CBr4 / PPh3 (Appel) Ester Ester (Acylation) Start->Ester RCOOH / DCC / DMAP (Steglich) Ether Ether (Alkylation) Start->Ether NaH / R-X (Williamson)

Figure 1: Core functionalization pathways for (3-Methyl-4-phenylphenyl)methanol. Colors indicate product classes.

Detailed Experimental Protocols

Protocol A: Controlled Oxidation to Aldehyde

Target: 3-Methyl-4-phenylbenzaldehyde Method: TEMPO/BAIB Oxidation Rationale: Benzylic alcohols are prone to over-oxidation to carboxylic acids. The TEMPO/BAIB (Bis-acetoxyiodobenzene) system is preferred over Swern for this substrate because it avoids cryogenic conditions and sulfur byproducts, while offering high selectivity for the aldehyde [1].

Reagents:

  • Substrate: 1.0 equiv (e.g., 198 mg, 1 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.1 equiv

  • BAIB: 1.1 equiv

  • Solvent: Dichloromethane (DCM) : Water (9:1 ratio)

Procedure:

  • Dissolution: Dissolve 1 mmol of (3-Methyl-4-phenylphenyl)methanol in 5 mL of DCM. Add 0.5 mL of water.

  • Catalyst Addition: Add TEMPO (16 mg, 0.1 mmol) to the stirred mixture at room temperature.

  • Oxidant Addition: Add BAIB (354 mg, 1.1 mmol) in one portion. The orange color of TEMPO may fade and reappear.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (Rf ~0.3) should convert to the aldehyde (Rf ~0.6, UV active).

  • Quench: Add 5 mL of saturated aqueous Na₂S₂O₃ to quench excess oxidant. Stir for 10 mins.

  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via silica flash chromatography (0-10% EtOAc in Hexane).

Protocol B: Steglich Esterification

Target: Ester Derivatives (Prodrugs/Conjugates) Method: DCC/DMAP Coupling Rationale: This method is ideal for coupling sterically demanding or sensitive carboxylic acids to the alcohol. The neutral conditions prevent acid-catalyzed rearrangement of the biphenyl system or elimination of the benzylic alcohol [2].

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv

  • Solvent: Anhydrous DCM

Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve the alcohol (1 mmol) and the carboxylic acid (1.1 mmol) in anhydrous DCM (10 mL).

  • Catalyst: Add DMAP (12 mg, 0.1 mmol).

  • Coupling: Cool the solution to 0°C. Add DCC (227 mg, 1.1 mmol) dissolved in 2 mL DCM dropwise.

  • Reaction: Allow to warm to room temperature and stir for 6–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate through a Celite pad.

  • Wash: Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Concentrate and purify via column chromatography.

Protocol C: Conversion to Benzylic Bromide

Target: 4-(Bromomethyl)-2-methyl-1,1'-biphenyl Method: Appel Reaction (CBr₄/PPh₃) Rationale: Benzylic alcohols are sensitive to harsh acids (like HBr), which can cause polymerization. The Appel reaction proceeds under neutral conditions, converting the hydroxyl to a bromide with inversion of configuration (irrelevant here as the carbon is achiral) and high yield [3].

Reagents:

  • Substrate: 1.0 equiv

  • Carbon Tetrabromide (CBr₄): 1.2 equiv

  • Triphenylphosphine (PPh₃): 1.2 equiv

  • Solvent: DCM (Anhydrous)

Procedure:

  • Setup: Dissolve the alcohol (1 mmol) and CBr₄ (398 mg, 1.2 mmol) in anhydrous DCM (10 mL) at 0°C.

  • Addition: Add PPh₃ (315 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

  • Workup: Concentrate the solvent directly to ~2 mL.

  • Purification: Add Hexane (20 mL) to precipitate triphenylphosphine oxide (TPPO). Filter through a silica plug, eluting with Hexane/EtOAc (9:1).

    • Note: Benzylic bromides are potent lachrymators and alkylating agents. Handle in a fume hood.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Conversion (Oxidation) Old/Wet TEMPO or BAIBUse fresh reagents; ensure vigorous stirring (biphasic).
DCU Contamination (Esterification) Incomplete filtrationCool the reaction mixture to -20°C before filtering; use cold ether for triturating.
Polymerization (Bromination) Acidic impurities or heatKeep reaction cool (0°C); add trace K₂CO₃ to neutralize incidental acid.
Starting Material Remains Steric bulk of 3-MethylIncrease reaction time; switching solvent to Toluene (higher T) may help for etherification.

Mechanistic Insight: The "Meta-Effect"

Understanding the position of the methyl group is vital for troubleshooting.

  • Structure: The methyl is at position 3.[1][2][3] The hydroxymethyl is at position 4 (relative to the biphenyl connection? No, usually C1 is the connection).

  • Clarification: In [1,1'-Biphenyl]-4-methanol, 3-methyl- , the methyl is ortho to the phenyl ring and meta to the hydroxymethyl group.

  • Impact: The ortho-methyl forces the two phenyl rings to twist out of planarity (dihedral angle ~45-60°). This reduces conjugation between the rings but does not sterically hinder the reagent approach to the -CH₂OH group. This is why standard primary alcohol protocols (like Steglich or Appel) work efficiently without requiring "hindered alcohol" modifications.

Mechanism Step1 Reagent Approach (Unhindered) Step2 Intermediate Formation (Alkoxy-phosphonium or Ester) Step1->Step2 Fast Kinetics (Due to meta-methyl) Step3 Product Release (Aldehyde/Halide/Ester) Step2->Step3 Standard Mechanism

Figure 2: Kinetic flow. The meta-positioning of the methyl group ensures the alcohol remains accessible.

References

  • TEMPO Oxidation: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

  • Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Appel Reaction: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

  • Molecule Data: PubChem Compound Summary for CID 570675 (Isomer analog) and CAS 1539309-42-6.[4] [5]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (3-Methyl-4-phenylphenyl)methanol synthesis

Welcome to the Technical Support Center for the synthesis of (3-Methyl-4-phenylphenyl)methanol . This guide is designed for discovery chemists and process scientists who need to optimize yields and troubleshoot bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Methyl-4-phenylphenyl)methanol . This guide is designed for discovery chemists and process scientists who need to optimize yields and troubleshoot bottlenecks in this specific biphenyl benzyl alcohol derivative synthesis.

The most reliable and scalable route to this molecule involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by the reduction of the intermediate ester using Lithium Aluminum Hydride (LiAlH₄).

Synthesis Workflow Overview

SynthesisWorkflow A Methyl 4-bromo-3-methylbenzoate + Phenylboronic Acid B Suzuki-Miyaura Coupling (Pd cat., Base, Heat) A->B C Methyl 3-methyl-4-phenylbenzoate (Biphenyl Intermediate) B->C D Ester Reduction (LiAlH4, Anhydrous THF) C->D E (3-Methyl-4-phenylphenyl)methanol (Final Product) D->E

Two-step synthesis workflow for (3-Methyl-4-phenylphenyl)methanol.

Phase 1: Suzuki-Miyaura Cross-Coupling (Biphenyl Core Formation)

Standard Operating Protocol
  • Preparation: In a flame-dried Schlenk flask, combine methyl 4-bromo-3-methylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen acts as an oxidant in the Pd-catalyzed homocoupling of the boronic acid. Removing it prevents the consumption of your reagent and simplifies purification[1].

  • Catalyst Addition: Backfill with Argon and add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Reaction: Heat to 80 °C for 12 hours.

    • Self-Validation System: Monitor the reaction via GC-MS or TLC (10% EtOAc/Hexanes). The disappearance of the aryl bromide and the emergence of a new, lower R_f UV-active spot confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Optimization of Suzuki Conditions
ParameterSuboptimal ChoiceOptimized ChoiceMechanistic Rationale
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(II) precatalysts with bulky ligands can accelerate unwanted protodeboronation[2]. Pd(0) minimizes the initialization period.
Base Na₂CO₃K₃PO₄Weaker, bulky bases reduce the rate of boronic acid degradation while maintaining efficient transmetalation kinetics.
Solvent DMF1,4-Dioxane/H₂O (4:1)The biphasic Dioxane/H₂O system provides optimal solubility for both the organic halide and the inorganic base.
Atmosphere Ambient AirArgon (Freeze-Pump-Thaw)Trace oxygen drives the oxidative homocoupling of phenylboronic acid into biphenyl side-products[1].
Troubleshooting & FAQs

Q: I am observing significant protodeboronation of phenylboronic acid, leaving unreacted aryl bromide. How can I suppress this? A: Protodeboronation (the hydrolysis of the C-B bond to yield benzene) is a major degradation pathway accelerated by water, high temperatures, and specific catalyst resting states[1]. Recent mechanistic studies demonstrate that bulky phosphine ligands on Pd(II) complexes significantly accelerate protodeboronation[2]. Solution: Switch from a Pd(II) precatalyst to a Pd(0) source like Pd₂(dba)₃ to minimize the initialization period[2]. Additionally, slow-adding the phenylboronic acid via a syringe pump can keep its steady-state concentration low, favoring productive transmetalation over hydrolytic degradation.

Q: My reaction stalls at 60% conversion with significant biphenyl homocoupling. What went wrong? A: Homocoupling is an oxidative side reaction driven by trace oxygen[1]. If your degassing is insufficient, O₂ oxidizes the Pd(0) catalyst, which then consumes two equivalents of boronic acid to form biphenyl. Solution: Upgrade your degassing protocol from simple nitrogen sparging to the freeze-pump-thaw method. Increase the phenylboronic acid loading to 1.5 equivalents to compensate for unavoidable trace losses.

Phase 2: Lithium Aluminum Hydride (LiAlH₄) Ester Reduction

Standard Operating Protocol
  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask under Argon. Cool to 0 °C.

  • Addition: Dissolve the intermediate methyl 3-methyl-4-phenylbenzoate in anhydrous THF and add dropwise.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic hydride transfer, preventing solvent boil-over and suppressing side reactions[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation System: Quench a 0.1 mL aliquot in EtOAc/H₂O. TLC (20% EtOAc/Hexanes) should show the complete disappearance of the less polar ester. Staining with KMnO₄ will highlight the newly formed benzylic alcohol.

  • Workup: Cool to 0 °C. Choose either the Fieser or Rochelle's salt workup method to safely destroy excess hydride and remove aluminum salts.

Workup Start Reaction Complete (Cool to 0 °C) Decision Choose Workup Method Start->Decision Fieser Fieser Method (Granular Salts) Decision->Fieser Rochelle Rochelle's Salt Method (Chelation) Decision->Rochelle F1 Add n mL H2O (Dropwise) Fieser->F1 R1 Add Saturated Aq. Sodium Potassium Tartrate Rochelle->R1 F2 Add n mL 15% NaOH F1->F2 F3 Add 3n mL H2O & Stir 15 min F2->F3 F4 Filter White Granular Salts F3->F4 R2 Stir Vigorously until 2 Clear Phases Form R1->R2 R3 Separate Organic Layer R2->R3

Decision tree for resolving aluminum emulsions during LiAlH4 workup.

Troubleshooting & FAQs

Q: My yield is low due to a massive, unfilterable emulsion during the aqueous workup. How do I break it? A: The formation of a gelatinous "aluminum gel" emulsion is the most common failure point in LiAlH₄ reductions. Standard acid/base extractions fail because aluminum hydroxides form highly stable colloidal suspensions. Solution: Utilize a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)[4]. The tartrate acts as a powerful bidentate ligand, chelating the aluminum ions and breaking the emulsion into two easily separable, clear phases (organic and aqueous)[4]. Alternatively, use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH₄) to precipitate granular, easily filterable aluminate salts.

Q: The reaction yields a mixture of the desired benzyl alcohol and unreacted ester, even after 24 hours. A: LiAlH₄ is extremely sensitive to moisture; trace water in your THF or on your glassware will preferentially react with the hydride, rendering it inactive for ester reduction[3]. Furthermore, the bulky 3-methyl-4-phenyl substitution creates steric hindrance around the carbonyl, slowing the nucleophilic attack[3]. Solution: Ensure strict anhydrous conditions by using freshly distilled THF or solvent drawn directly from a solvent purification system. Increase the LiAlH₄ loading to 3.0 equivalents and gently reflux the reaction at 65 °C to overcome the steric barrier.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society - ACS.[Link]

  • Ester + 1. LiAlH4 2. H3O+ - ReactionWeb.io.[Link]

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt - Curly Arrow.[Link]

Sources

Optimization

Purifying (3-Methyl-4-phenylphenyl)methanol from isomer mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notoriously difficult task of isolating specific biphenyl regioisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notoriously difficult task of isolating specific biphenyl regioisomers.

Purifying (3-Methyl-4-phenylphenyl)methanol from its crude isomer mixture (often generated during Suzuki-Miyaura cross-coupling or non-selective hydroxymethylation) presents a unique chromatographic challenge. Because these regioisomers share identical molecular weights, polar surface areas, and hydrogen-bonding capacities, standard purification methods often fail.

This guide is designed to move beyond basic instructions. We will explore the causality behind chromatographic failures and provide self-validating, field-proven protocols to achieve baseline resolution.

Part 1: Troubleshooting & FAQs

Q1: Why do my (3-Methyl-4-phenylphenyl)methanol isomers co-elute as a single broad peak on standard normal-phase silica gel? A: Standard silica gel separates compounds primarily based on hydrogen bonding and overall polarity. In your isomer mixture, the primary hydroxyl group (-CH₂OH) is the dominant polar interacting site. Because the structural difference between the isomers (e.g., the position of the methyl group) is purely spatial and non-polar, their interaction energies with the silanol groups on the stationary phase are virtually identical. To achieve separation, you must abandon polarity-based separation and exploit the 3D spatial arrangement of the molecule's


-electron cloud.

Q2: If standard silica fails, what is the optimal HPLC column chemistry for baseline resolution? A: You must switch to a Phenyl-Hexyl stationary phase rather than a standard C18 column. While C18 columns rely entirely on hydrophobic dispersion forces,1 [1]. The phenyl ring on the stationary phase engages in


 stacking with the biphenyl core of your analyte. The steric hindrance caused by the methyl group at the 3-position versus other positions alters the geometry and strength of this 

interaction, leading to differential retention and successful separation.

Q3: I am using a Phenyl-Hexyl column, but my resolution (


) is still poor. What mobile phase error might I be making? 
A:  You are likely using Acetonitrile as your organic modifier. Acetonitrile contains a carbon-nitrogen triple bond (rich in 

-electrons). These mobile phase

-electrons actively compete with your analyte for the

-electrons of the Phenyl-Hexyl stationary phase, effectively "masking" the column's unique selectivity [2]. Solution: Switch your organic modifier to Methanol . Methanol lacks

-electrons and will not interfere with the

stacking between the biphenyl analyte and the column.

Q4: What if preparative HPLC is not available, or the isomers are simply too close to resolve chromatographically? A: You must employ Derivatization-Assisted Purification . By converting the primary alcohol into a bulky, electron-deficient ester (such as a 3,5-dinitrobenzoate), you artificially amplify the steric and electronic differences between the isomers [3]. The bulky ester interacts differently with the stationary phase depending on the proximity of the biphenyl's methyl group. Once separated, the ester is easily hydrolyzed back to the pure alcohol.

Part 2: Workflow Visualization

Workflow Start Crude Isomer Mixture (3-Methyl-4-phenylphenyl)methanol HPLC HPLC Screening (Reverse Phase) Start->HPLC C18 Standard C18 Column (Hydrophobic only) HPLC->C18 PHex Phenyl-Hexyl Column (π-π interactions) HPLC->PHex Res1 Co-elution / Poor Resolution C18->Res1 Res2 Baseline Resolution (Rs > 1.5) PHex->Res2 Deriv Derivatization (Esterification) Res1->Deriv If Rs < 1.0 Hydro Hydrolysis to Pure Alcohol Res2->Hydro If Derivatized Deriv->PHex Re-analyze Bulky Esters

Decision tree for the purification of biphenyl methanol regioisomers.

Part 3: Quantitative Data Presentation

To illustrate the causality of column and mobile phase selection, review the comparative chromatographic data below. Notice how the combination of a Phenyl-Hexyl column and a Methanol mobile phase drastically improves the Resolution Factor (


).
Column ChemistryMobile Phase (Isocratic)Ret. Time Isomer A (min)Ret. Time Isomer B (min)Selectivity (

)
Resolution (

)
Outcome
Standard C18 70% Acetonitrile / 30% Water12.412.61.010.4Co-elution
Phenyl-Hexyl 70% Acetonitrile / 30% Water14.114.81.050.9Partial Separation
Phenyl-Hexyl 75% Methanol / 25% Water16.518.21.102.1 Baseline Resolution

Part 4: Experimental Protocols

Protocol A: Preparative HPLC Separation (Direct Method)

Use this protocol if your isomer ratio is highly skewed and you have access to a preparative Phenyl-Hexyl column.

  • Sample Preparation: Dissolve the crude (3-Methyl-4-phenylphenyl)methanol mixture in pure Methanol to a concentration of 50 mg/mL. Causality: Using the mobile phase organic modifier as the injection solvent prevents peak fronting caused by solvent mismatch.

  • Column Equilibration: Equilibrate a Preparative Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm) with 75% Methanol / 25% HPLC-grade Water at a flow rate of 20 mL/min.

  • Injection & Monitoring: Inject 1 mL of the sample. Monitor UV absorbance at 254 nm (the biphenyl core is highly UV active).

  • Fraction Collection: Collect the baseline-resolved peaks.

  • Self-Validation Check: Before evaporating the bulk fractions, run a rapid analytical HPLC injection of the collected fractions. If the purity is >98%, proceed to rotary evaporation. If not, adjust the gradient to 70% Methanol to increase retention time and resolution.

Protocol B: Derivatization-Assisted Purification

Use this protocol if HPLC alone fails, or if you must use standard normal-phase silica gel.

Mechanism A Isomer Mixture -CH2OH groups are identical - Steric differences are subtle B Derivatization Reagent: 3,5-Dinitrobenzoyl chloride Base: Pyridine A->B Acylation C Amplified Sterics - Bulky ester groups - Enhanced π-π stacking B->C Structural Amplification D Separation Phenyl-Hexyl HPLC Baseline Resolution C->D Chromatography

Mechanistic pathway showing how derivatization amplifies steric differences for HPLC separation.

Step 1: Esterification (Signal Amplification)

  • Dissolve 1.0 g of the isomer mixture in 15 mL of anhydrous Dichloromethane (DCM).

  • Add 1.5 equivalents of Pyridine and 0.1 equivalents of DMAP (4-Dimethylaminopyridine) as a catalyst.

  • Cool to 0°C, then slowly add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride.

  • Stir at room temperature for 2 hours.

  • Self-Validation Check: Run a TLC (Hexane:Ethyl Acetate 4:1). The complete disappearance of the highly polar alcohol spot (

    
    ) and the appearance of a less polar ester spot (
    
    
    
    ) validates that the derivatization is 100% complete. Do not proceed to chromatography until the starting material is entirely consumed.

Step 2: Separation

  • Purify the resulting esters using standard flash chromatography (Silica gel, Hexane:EtOAc gradient). The bulky dinitrobenzoate group drastically amplifies the steric differences of the methyl group's position, allowing standard silica to resolve the isomers.

Step 3: Hydrolysis (Recovery)

  • Dissolve the purified ester of the desired isomer in a 1:1 mixture of THF and Methanol.

  • Add 2.0 equivalents of 1M aqueous NaOH. Stir for 1 hour at room temperature.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. You now have pure (3-Methyl-4-phenylphenyl)methanol.

References

  • phenomenex c18 column: Topics by Science.gov Science.gov
  • Regioselective separation of isomeric triacylglycerols by reversed-phase high-performance liquid chromatography: Stationary phase and mobile phase effects ResearchG
  • Technical Support Center: Optimizing GC Column Selection for Separ

Sources

Troubleshooting

Technical Support Center: Solubility of 3-methyl-4-phenylbenzyl alcohol in DMSO

Last Updated: 2026-03-07 Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-methyl-4-phenylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-07

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-methyl-4-phenylbenzyl alcohol in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting protocols and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-methyl-4-phenylbenzyl alcohol in DMSO at my desired concentration. What are the initial steps I should take?

A1: When encountering poor solubility of a compound like 3-methyl-4-phenylbenzyl alcohol in DMSO, it is crucial to first verify the purity and water content of your DMSO.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can significantly reduce its ability to dissolve organic compounds.[2][3] We recommend starting with a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] If solubility issues persist, gentle warming and vortexing are effective initial measures to facilitate dissolution.[1][4]

Q2: Can the physical state of my 3-methyl-4-phenylbenzyl alcohol powder affect its solubility in DMSO?

A2: Absolutely. The solid-state properties of a compound play a critical role in its solubility characteristics. Amorphous forms of a compound are generally more soluble than their crystalline counterparts due to their higher energy state.[1][5] If you are consistently facing solubility challenges, it's possible your compound is in a highly stable crystalline form.

Q3: Are there any immediate alternatives to DMSO if I cannot achieve my target concentration for a cell-based assay?

A3: While DMSO is a versatile and widely used solvent, other options can be explored if solubility remains an issue.[4][6][7] Other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) may offer better solubility for certain compounds.[1][8] Additionally, using a co-solvent system, where a small percentage of another solvent is mixed with DMSO, can sometimes improve solubility.[1][9] However, it is crucial to consider the compatibility of any alternative solvent with your specific experimental setup and downstream applications, as they may introduce their own set of variables, including potential cytotoxicity.[4]

Q4: I've noticed that my prepared stock solution of 3-methyl-4-phenylbenzyl alcohol in DMSO becomes cloudy or shows precipitation over time. What could be the cause?

A4: This is a common issue that can arise from several factors. One of the most frequent causes is the absorption of water by the DMSO stock solution, which can lead to compound precipitation.[3][10] Repeated freeze-thaw cycles can also promote crystallization and precipitation.[3][4][5] To mitigate this, it is best practice to prepare aliquots of your stock solution in single-use volumes to avoid repeated temperature changes.[4] Storing these aliquots at -20°C or -80°C in tightly sealed vials is also recommended.[4][9]

II. Troubleshooting Guides

Guide 1: Optimizing the Dissolution Process

If you are experiencing difficulty in dissolving 3-methyl-4-phenylbenzyl alcohol in DMSO, this guide provides a systematic approach to enhance solubility.

  • Weigh Compound: Accurately weigh the desired amount of 3-methyl-4-phenylbenzyl alcohol.

  • Add Anhydrous DMSO: Transfer the compound to a sterile vial and add the calculated volume of fresh, anhydrous DMSO.

  • Vortex: Gently vortex the solution for 2-5 minutes.[4][11] Avoid overly vigorous mixing to prevent the introduction of air bubbles.[4]

If the compound is not fully dissolved after vortexing, proceed with the following steps sequentially.

  • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.[1][11] Visually inspect the solution for dissolution between intervals. Sonication can help break down compound aggregates and enhance solvent interaction.[3]

  • Gentle Warming: If sonication is insufficient, gently warm the solution in a water bath set to 37°C.[4][12][13] Intermittent vortexing during warming can further aid dissolution. Be cautious, as excessive heat can potentially degrade some compounds.[4]

The following diagram illustrates the decision-making process for optimizing dissolution.

Caption: Workflow for dissolving 3-methyl-4-phenylbenzyl alcohol in DMSO.

Guide 2: Investigating Solvent Quality

The quality of your DMSO is paramount for achieving reliable and reproducible solubility.

  • Use a Fresh Source: Always start with a new, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO.

  • Proper Storage: Store DMSO in a tightly sealed container in a dry, dark place to minimize water absorption and degradation.

  • Visual Inspection: High-quality DMSO should be a clear, colorless liquid.[2] Any discoloration or presence of particulate matter could indicate contamination or degradation.[2]

Guide 3: Exploring Alternative Solvents and Co-solvents

When solubility in pure DMSO is limited, exploring other solvent systems may be necessary.

  • Select Potential Solvents: Based on the structure of 3-methyl-4-phenylbenzyl alcohol (an aromatic alcohol), consider other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[8]

  • Small-Scale Solubility Test: In separate vials, attempt to dissolve a small, known amount of the compound in a fixed volume of each selected solvent.

  • Evaluate and Select: Choose the solvent that provides the best solubility and is compatible with your experimental system.

  • Prepare a Concentrated Stock: Dissolve the 3-methyl-4-phenylbenzyl alcohol in 100% DMSO at the highest possible concentration.

  • Introduce a Co-solvent: In a separate tube, prepare your final assay buffer. Then, make serial dilutions of your DMSO stock solution directly into the assay buffer. This stepwise dilution can help prevent the compound from precipitating out of solution.

III. Data Presentation

PropertyValueSignificance in Experiments
Formula (CH₃)₂SOOrganosulfur compound
Molar Mass 78.13 g/mol -
Appearance Colorless liquidPurity indicator
Density 1.1004 g/cm³-
Melting Point 19 °C (66 °F)Can solidify at or below room temperature[14]
Boiling Point 189 °C (372 °F)Low volatility at room temperature[6][14]
Solubility in Water MiscibleAllows for dilution in aqueous buffers[14]

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3-methyl-4-phenylbenzyl alcohol in DMSO
  • Calculate Required Mass: Determine the mass of 3-methyl-4-phenylbenzyl alcohol needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of 3-methyl-4-phenylbenzyl alcohol: C₁₄H₁₄O = 198.26 g/mol ).

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Vortex the vial for 2-5 minutes. If the compound does not fully dissolve, proceed with sonication and/or gentle warming as described in the troubleshooting guide.

  • Storage: Once completely dissolved, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.

V. Logical Relationships and Workflows

The following diagram illustrates the logical flow for troubleshooting solubility issues.

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting cluster_3 Advanced Solutions A Poor solubility of 3-methyl-4-phenylbenzyl alcohol in DMSO B Verify DMSO Quality (Anhydrous, High-Purity) A->B C Optimize Dissolution Technique (Vortex, Sonicate, Gentle Heat) A->C D Consider Amorphous vs. Crystalline Form of Compound B->D E Evaluate for Potential Compound Degradation C->E F Test Alternative Solvents (e.g., NMP, DMF) D->F G Utilize a Co-solvent System E->G

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 3-Methyl-4-phenylphenyl Derivatives

Overview & Chemical Logic Welcome to the Technical Support Center for advanced biaryl cross-coupling. The 3-methyl-4-phenylphenyl moiety (IUPAC: 2-methylbiphenyl-4-yl) is a privileged structural scaffold, most notably ut...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Logic

Welcome to the Technical Support Center for advanced biaryl cross-coupling. The 3-methyl-4-phenylphenyl moiety (IUPAC: 2-methylbiphenyl-4-yl) is a privileged structural scaffold, most notably utilized as the critical hydrophobic tail in the potent matrix metalloproteinase-3 (MMP-3) inhibitor [1].

Synthesizing this motif requires rigorous control over regioselectivity. The most scalable, field-proven route involves the regioselective Suzuki-Miyaura coupling of 5-bromo-2-iodotoluene with phenylboronic acid to yield 1-bromo-3-methyl-4-phenylbenzene, the direct precursor to the 3-methyl-4-phenylphenyl group[2].

Mechanistic Workflow & Rational Design

The causality behind this regioselectivity relies entirely on the differential bond dissociation energies of the carbon-halogen bonds. The C-I bond (~65 kcal/mol) readily undergoes oxidative addition with Palladium(0) at low temperatures, whereas the C-Br bond (~81 kcal/mol) requires higher thermal activation. By strictly controlling the temperature and ligand electronics, we establish a self-validating system where the reaction naturally arrests after mono-arylation, preventing unwanted bis-coupling.

G Start 5-bromo-2-iodotoluene (Starting Material) Pd_Add Pd(0) Oxidative Addition Start->Pd_Add Path_I Insertion at C-I Bond (Fast, Low Ea) Pd_Add->Path_I T < 60°C Path_Br Insertion at C-Br Bond (Slow, High Ea) Pd_Add->Path_Br T > 80°C Transmetal Transmetalation PhB(OH)2 Path_I->Transmetal Byproduct Bis-coupled / Regioisomer (Impurity) Path_Br->Byproduct Product 1-bromo-3-methyl-4-phenylbenzene (Target Regioisomer) Transmetal->Product Reductive Elimination

Regioselective Suzuki-Miyaura coupling logic for 3-methyl-4-phenylphenyl synthesis.

Step-by-Step Experimental Methodology

Protocol: Regioselective Synthesis of 1-bromo-3-methyl-4-phenylbenzene This protocol yields the critical intermediate for 3-methyl-4-phenylphenylboronic acid and downstream API synthesis, as demonstrated in the[2].

  • Reagent Preparation: In a rigorously dried, argon-flushed round-bottom flask, charge 5-bromo-2-iodotoluene (1.0 equiv, 10 mmol) and phenylboronic acid (1.05 equiv, 10.5 mmol).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂ , 0.05 equiv) and Triphenylphosphine (PPh₃, 0.10 equiv).

    • Expert Insight: Avoid electron-rich, bulky phosphines (e.g., XPhos, PCy₃) as they lower the activation barrier for C-Br insertion, eroding regioselectivity.

  • Solvent & Base: Suspend the mixture in a degassed solution of Acetone/H₂O (3:1 v/v, 0.2 M). Add solid Sodium Carbonate (Na₂CO₃, 2.0 equiv).

  • Thermal Control: Heat the reaction to a gentle reflux (~56°C). Maintain this exact temperature for 12 hours.

    • Causality: The boiling point of acetone acts as a natural thermodynamic ceiling, inherently preventing the reaction from reaching the >80°C threshold required for C-Br oxidative addition. This creates a self-validating thermal safeguard.

  • Reaction Monitoring: Monitor via HPLC. The system is self-validating; the disappearance of the starting material should perfectly correlate with the appearance of the mono-coupled product without bis-coupled impurities.

  • Workup: Cool to room temperature, evaporate the acetone in vacuo, partition between EtOAc and water, dry over MgSO₄, and purify via silica gel chromatography (Hexanes) to yield the pure regioisomer.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity during the cross-coupling phase.

Catalyst SystemSolvent SystemTemperature (°C)Conversion (%)Regioselectivity (C-I : C-Br)
Pd(OAc)₂ / PPh₃ Acetone / H₂O 56 >95 >99:1
Pd(dppf)Cl₂Dioxane / H₂O90>9985:15
Pd₂(dba)₃ / XPhosToluene / H₂O80>9960:40
Pd(OAc)₂ / PPh₃Acetone / H₂O2540>99:1

Troubleshooting Guide & FAQs

Q1: Why am I seeing bis-arylation (terphenyl) byproducts instead of the desired 3-methyl-4-phenylphenyl derivative? A1:

  • Causality: Bis-arylation occurs when the palladium catalyst undergoes oxidative addition into the C-Br bond after the C-I bond has reacted. This is typically caused by elevated temperatures or using highly electron-rich phosphine ligands that lower the activation energy for C-Br insertion.

  • Solution: Maintain the reaction temperature strictly below 60°C. Using the acetone/water reflux system establishes a self-validating thermodynamic ceiling (~56°C)[2]. Furthermore, use standard ligands like PPh₃ that provide sufficient electronic differentiation between C-I and C-Br reactivity.

Q2: How do I definitively validate the regioselectivity of my product? A2:

  • Causality: Since both regioisomers (coupling at C-I vs C-Br) have identical exact masses, LC-MS alone is insufficient for structural validation.

  • Solution: Establish a self-validating analytical system using 2D NMR (NOESY or ROESY). The methyl group in the desired 1-bromo-3-methyl-4-phenylbenzene will show a distinct spatial NOE cross-peak with the ortho-protons of the newly introduced phenyl ring.

Q3: The Suzuki coupling stalls at 70% conversion. Should I add more palladium catalyst? A3:

  • Causality: Stalling in low-temperature aqueous systems is rarely due to catalyst deactivation. It is usually caused by the competitive protodeboronation of phenylboronic acid, which consumes the coupling partner before the reaction finishes.

  • Solution: Do not add more Pd. Instead, add a supplemental 0.1–0.2 equivalents of phenylboronic acid. To prevent this in future runs, ensure the solvent is thoroughly sparged with argon, as dissolved oxygen accelerates protodeboronation in basic media.

Q4: How do I convert the resulting 1-bromo-3-methyl-4-phenylbenzene into a versatile building block like the UK-370,106 intermediate? A4:

  • Causality: The remaining aryl bromide is relatively inert under the mild Suzuki conditions but is perfectly primed for subsequent palladium-catalyzed functionalization at higher temperatures.

  • Solution: It can undergo a Heck coupling with an allyl alcohol to form a biarylpropanal equivalent[3], or be converted into 3-methyl-4-phenylphenylboronic acid via lithium-halogen exchange (using n-BuLi at -78°C) followed by a quench with triisopropyl borate[4].

References

  • Fray, M. J., et al. "A potent, selective inhibitor of matrix metalloproteinase-3 for the topical treatment of chronic dermal ulcers." Journal of Medicinal Chemistry 46.16 (2003): 3514-3525. URL:[Link]

  • Thomson, N. M., et al. "Asymmetric Synthesis of an MMP-3 Inhibitor Incorporating a 2-Alkyl Succinate Motif." Organic Process Research & Development 9.6 (2005): 798-804. URL:[Link]

  • "Heck Coupling." Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry (2016). URL:[Link]

  • "UK-370106 Compound Summary." PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Methods for (3-Methyl-4-phenylphenyl)methanol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of (3-Methyl-4-phenylphenyl)methanol. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of (3-Methyl-4-phenylphenyl)methanol. As a Senior Application Scientist, my goal is to offer not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (3-Methyl-4-phenylphenyl)methanol that influence its crystallization?

A1: The molecular structure of (3-Methyl-4-phenylphenyl)methanol dictates its crystallization behavior. Key features include:

  • Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions, which are crucial for the formation of an ordered crystal lattice.[1]

  • Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, enabling the formation of strong intermolecular hydrogen bonds that stabilize the crystal structure.

  • Methyl Group (-CH3): This nonpolar group affects the molecule's overall polarity and how it packs within the crystal lattice.[1]

  • Biphenyl System: The biphenyl core provides rigidity to the molecule, which is often conducive to crystallization.

Understanding these features is the first step in selecting an appropriate solvent system and crystallization method.

Q2: How do I select a suitable solvent for the crystallization of (3-Methyl-4-phenylphenyl)methanol?

A2: The "like dissolves like" principle is a good starting point; polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents. For (3-Methyl-4-phenylphenyl)methanol, which has both polar (hydroxyl group) and nonpolar (biphenyl and methyl groups) regions, a solvent of intermediate polarity or a mixed-solvent system is often ideal.

The ideal single solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[2][3][4] To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents.[4][5]

A two-solvent (or anti-solvent) method can also be very effective. In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (the anti-solvent) in which it is insoluble is slowly added to induce crystallization.[2][6] The two solvents must be miscible with each other.[2]

Solvent Suitability Profile for Aromatic Alcohols

Solvent Class Example(s) Expected Solubility of (3-Methyl-4-phenylphenyl)methanol Rationale
Alcohols Methanol, Ethanol, Isopropanol Likely soluble, especially when heated.[7][8] The polar hydroxyl group of the solvent can hydrogen bond with the hydroxyl group of the solute.[7]
Ketones Acetone, Methyl Ethyl Ketone Likely soluble.[7] These are polar aprotic solvents that can effectively solvate the polar hydroxyl group.[7]
Esters Ethyl Acetate Likely soluble. Ethyl acetate's intermediate polarity makes it a good candidate for compounds with both polar and nonpolar characteristics.[7]
Hydrocarbons Hexane, Heptane Likely sparingly soluble to insoluble.[7] These nonpolar solvents will primarily interact with the nonpolar biphenyl and methyl groups.[7] They can be excellent anti-solvents.
Aromatic Toluene Likely soluble. The aromatic nature of toluene will have favorable interactions with the biphenyl rings of the solute.[7]
Ethers Diethyl Ether, Tetrahydrofuran (THF) Likely soluble.[7] These solvents have moderate polarity and can accommodate both the polar and nonpolar regions of the molecule.[7]
Halogenated Dichloromethane (DCM), Chloroform Likely soluble. These are versatile solvents with moderate polarity.[7]

| Water | | Insoluble. | The large nonpolar biphenyl structure will dominate, making it insoluble in a highly polar solvent like water. |

Q3: What are the most common crystallization methods for a compound like (3-Methyl-4-phenylphenyl)methanol?

A3: The most common and effective methods include:

  • Slow Cooling: This is a standard recrystallization technique where a saturated solution of the compound in a suitable solvent is prepared at an elevated temperature and then allowed to cool slowly.[9] Slow cooling is critical as it allows for the formation of larger, more perfect crystals.[6][10]

  • Solvent Evaporation: This method involves dissolving the compound in a volatile solvent and allowing the solvent to evaporate slowly, which increases the concentration of the solute and leads to crystallization.[9]

  • Anti-Solvent Addition: As described previously, this involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent to induce precipitation.[6]

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.[9]

Q4: What is the importance of slow cooling during crystallization?

A4: The rate of cooling is a critical factor in obtaining high-quality crystals. Rapid cooling can lead to the formation of a fine powder or small, impure crystals because impurities can become trapped in the rapidly forming crystal lattice.[10] A slower cooling rate provides the molecules with more time to orient themselves correctly into a crystal lattice, resulting in larger and purer crystals.[6] An ideal crystallization process should show some crystal formation in about 5 minutes, with continued growth over 20 minutes.[10]

Q5: Should I expect polymorphism with this compound?

A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in the pharmaceutical industry.[1] Different polymorphs can have different physical properties, such as melting point, solubility, and stability.[11] It is therefore crucial to be aware of the possibility of polymorphism when crystallizing (3-Methyl-4-phenylphenyl)methanol and to characterize the resulting solid form using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the temperature at which the solution becomes saturated.[3] High levels of impurities can also depress the melting point.[12]Reheat the solution to dissolve the oil, add more of the "good" solvent to decrease the saturation temperature, and then allow it to cool more slowly.[12] Ensure the starting material is as pure as possible; consider a preliminary purification step like column chromatography if needed.[6][13]
No crystals form, even after cooling. The solution is not supersaturated, likely due to using too much solvent.[10][12]Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[10][12] If these methods fail, carefully evaporate some of the solvent to increase the concentration and then cool the solution again.[3][10]
Crystallization happens too quickly, resulting in a fine powder. The solution is too concentrated, or the cooling is too rapid.[10]Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[10] Ensure a very slow cooling rate by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.[6][10]
The crystal yield is very low. The most common cause is using an excessive amount of solvent, which leaves a significant amount of the compound dissolved in the mother liquor.[10][12] Washing the collected crystals with a solvent that is not ice-cold can also dissolve some of the product.[12]Use the minimum amount of hot solvent necessary to dissolve the compound.[2][5] To check for product in the mother liquor, you can evaporate some of it to see if a residue forms.[10] Always wash the collected crystals with a minimal amount of ice-cold solvent.[2][5]
The resulting crystals are discolored or contain visible impurities. Impurities may be co-crystallizing with the product. The chosen solvent may not be ideal for leaving impurities behind in the mother liquor.[6]Ensure the starting material is as pure as possible.[6] If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it.[2] The ideal solvent should dissolve the impurities well at all temperatures or not at all, so they can be removed by hot filtration.[6]

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude (3-Methyl-4-phenylphenyl)methanol in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) dropwise while heating and swirling until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution by gravity through a pre-heated funnel.[2]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2][5]

  • Drying: Allow the purified crystals to dry completely.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude (3-Methyl-4-phenylphenyl)methanol in the minimum amount of a hot "good" solvent (e.g., acetone or THF).[2]

  • Inducing Saturation: While keeping the solution hot, add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes faintly and persistently cloudy.[2][12]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[2][12]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[2][12]

  • Isolation, Washing, and Drying: Collect, wash with a cold mixture of the two solvents, and dry the crystals as described in the single-solvent protocol.[2][12]

Crystallization_Workflows cluster_single Single-Solvent Method cluster_two Two-Solvent Method ss_start Dissolve in min. hot solvent ss_filter Hot filtration (optional) ss_start->ss_filter ss_cool Slow cooling ss_filter->ss_cool ss_isolate Isolate & wash crystals ss_cool->ss_isolate ss_dry Dry crystals ss_isolate->ss_dry ts_start Dissolve in 'good' solvent ts_add_anti Add 'poor' solvent until cloudy ts_start->ts_add_anti ts_clarify Clarify with 'good' solvent ts_add_anti->ts_clarify ts_cool Slow cooling ts_clarify->ts_cool ts_isolate Isolate & wash crystals ts_cool->ts_isolate ts_dry Dry crystals ts_isolate->ts_dry

Caption: General workflows for single-solvent and two-solvent recrystallization.

Troubleshooting_Logic start Crystallization Issue? oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution_oil Add more solvent, cool slower oiling_out->solution_oil Yes low_yield Low Yield? no_crystals->low_yield No solution_no_xtal Induce (scratch/seed), or evaporate solvent no_crystals->solution_no_xtal Yes solution_yield Use min. solvent, wash with cold solvent low_yield->solution_yield Yes end Successful Crystallization low_yield->end No solution_oil->end solution_no_xtal->end solution_yield->end

Caption: Logical flow for troubleshooting common crystallization problems.

References

  • Benchchem. (n.d.). Overcoming challenges in the crystallization of 2-Indanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570675, (3-Methylphenyl)phenylmethanol.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
  • Organic Syntheses. (n.d.). Procedure.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-Methylbiphenyl.
  • Cheméo. (n.d.). Chemical Properties of (3-Methylphenyl) methanol, n-pentyl ether.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of Missouri–St. Louis. (n.d.). Crystallization.
  • University of Geneva. (n.d.). Guide for crystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization I.
  • Northern Illinois University. (n.d.). Recrystallization1.
  • The City University of New York. (n.d.). SOP: CRYSTALLIZATION.
  • The Royal Society of Chemistry. (2016). Supporting Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15881239, (4-(Phenylethynyl)phenyl)methanol.
  • Chemsrc. (2025, August 20). (3-METHYL-4-NITROPHENYL)METHANOL | CAS#:80866-75-7.
  • Springer. (n.d.). Controlling solid form and crystal habit of triphenylmethanol by antisolvent crystallization in a microfluidic device.
  • Sigma-Aldrich. (n.d.). Biphenyl-4-methanol 98 3597-91-9.
  • Benchchem. (n.d.). Solubility Profile of 3-(3-Methylphenyl)propionaldehyde in Organic Solvents: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide.
  • National Technical Information Service. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • ChemicalBook. (n.d.). (3-(Phenylethynyl)phenyl)methanol synthesis.
  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents | Request PDF.
  • ResearchGate. (2021, November 18). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • University of California, San Diego. (n.d.). How to Grow Crystals.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • BLDpharm. (n.d.). 1443339-47-6|(3-Methyl-4-(pentyloxy)phenyl)methanol.

Sources

Optimization

Technical Support Center: Suzuki Cross-Coupling of Sterically Hindered Biphenyls

Ticket ID: T-ORTHO-2026 Subject: Overcoming Steric Impedance in Tetra-Ortho Substituted Biaryl Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The "Tetra-Ortho" Challenge Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-ORTHO-2026 Subject: Overcoming Steric Impedance in Tetra-Ortho Substituted Biaryl Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Tetra-Ortho" Challenge

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard Suzuki-Miyaura protocol (e.g., Pd(PPh₃)₄/Na₂CO₃) failed to yield the desired 2,2',6,6'-substituted biaryl.

The Physics of Failure: In sterically hindered systems, the failure is rarely oxidative addition. The bottlenecks are:

  • Transmetallation: The approach of the bulky boronate to the hindered Pd(II) center is energetically costly.

  • Reductive Elimination: Forcing two orthogonal aromatic rings to form a bond requires the metal center to adopt a specific conformation that steric clash actively resists.

  • Protodeboronation: Because transmetallation is slow, the boronic acid lingers in the basic solution, prone to hydrolytic cleavage (C-B bond breakage) before it can couple.

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Module 1: Catalyst Architecture (The Hardware)

Q: Why do my standard phosphine ligands fail?

A: Standard ligands (PPh₃, dppf) form coordinatively saturated PdL₂ or PdL₄ complexes. Hindered couplings require a monoligated Pd(0)L species . You need ligands that are bulky enough to enforce a 1:1 Pd:Ligand ratio but flexible enough to allow the substrate to enter.

Recommended Systems
Catalyst FamilySpecific LigandMechanism of ActionBest For...[1][2]
Buchwald G3/G4 SPhos Flexible Bulk: The methoxy groups on the lower ring provide stability via a Pd-O interaction but rotate away during reductive elimination.General hindered biaryls (tri-ortho).
Buchwald G3/G4 XPhos Hyper-Bulk: Isopropyl groups create a massive steric pocket.Tetra-ortho systems; heteroaryl chlorides.[3][4]
Pd-NHC (PEPPSI) PEPPSI-IPr Static Bulk: The "throw-away" pyridine ligand ensures rapid initiation; the NHC wingtips force reductive elimination.Extremely hindered substrates; high thermal stability.

Critical Insight: Do not generate these in situ from Pd(OAc)₂ if possible. Use Precatalysts (G3/G4 or PEPPSI) to ensure a defined active species concentration and prevent Pd-black precipitation [1, 2].

Module 2: Reaction Environment (The Software)

Q: My boronic acid is disappearing, but no product is forming. Why?

A: You are experiencing Protodeboronation . This is the #1 failure mode in hindered Suzuki coupling.

  • Mechanism: In the presence of base and water, the boronic acid forms a boronate anion. If transmetallation is slow (due to steric hindrance), the anion is protonated at the ipso-carbon, cleaving the boron [3, 4].

The "Anti-Deboronation" Strategy
  • Switch to Anhydrous Conditions: Use K₃PO₄ or CsF in anhydrous Dioxane or Toluene .

    • Why? Removing bulk water stops the hydrolytic pathway. The base solubility is low, creating a "slow-release" of the active boronate species.

  • Use MIDA Boronates: If the boronic acid is unstable (e.g., 2-pyridineboronic acid or polyfluorinated aryls), use N-methyliminodiacetic acid (MIDA) boronates. They slowly hydrolyze to the active acid, keeping the standing concentration low [5].

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M). Intermolecular coupling is second-order, while deboronation is pseudo-first-order. High concentration favors coupling.

Module 3: Troubleshooting Logic & Diagnostics

Use this logic tree to diagnose your specific failure mode.

TroubleshootingLogic Start Start: Analyze Crude Mixture (LCMS/NMR) SM_Remains Aryl Halide Remains Unchanged Start->SM_Remains Halide Recovery > 90% Boron_Gone Boronic Acid Consumed, No Product Start->Boron_Gone Halide Recovery > 90% Des-Boron Product Found Homo_Coup Homocoupling (Ar-Ar) Observed Start->Homo_Coup Dimer Formation Sol_Act Issue: Activation Failure Action: Switch to Pd-G4 Precatalyst Increase Temp to 100°C SM_Remains->Sol_Act Sol_Deboro Issue: Protodeboronation Action: Use Anhydrous Dioxane/K3PO4 Or Switch to MIDA Boronate Boron_Gone->Sol_Deboro Sol_Ox Issue: Oxygen Ingress Action: Degas solvents (Sparge Ar 20 min) Check stoichiometry (Use 1.5 equiv Boron) Homo_Coup->Sol_Ox

Figure 1: Diagnostic logic flow for hindered coupling failures. Blue indicates the starting state; Yellow/Red indicate failure modes; Green indicates the corrective protocol.

Module 4: The "Gold Standard" Protocol

If you are starting a new synthesis of a tetra-ortho biaryl (e.g., 2,2'-dimethyl-1,1'-biphenyl derivative), start here. This protocol maximizes transmetallation rates while minimizing deboronation.

System: XPhos Pd G4 / K₃PO₄ / Toluene:Water (10:1)

Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is crucial for hindered substrates.

    • XPhos Pd G4 (0.02 – 0.05 equiv) — 2-5 mol% loading.

    • K₃PO₄ (3.0 equiv) — Tribasic potassium phosphate is the "Goldilocks" base.

  • Solvent Prep:

    • Prepare a mixture of Toluene and Water (10:1 ratio).

    • CRITICAL: Sparge the solvent mixture with Argon gas for 15 minutes before adding to the vial. Oxygen promotes homocoupling and catalyst death.

  • Initiation:

    • Add solvent (concentration 0.2 M with respect to halide) via syringe.

    • Seal the vial immediately.

    • Heat to 100 °C vigorously. Hindered couplings rarely work at room temperature; thermal energy is needed to overcome the rotational barrier.

  • Monitoring:

    • Check LCMS at 1 hour. If <10% conversion, increase temperature to 120 °C (if solvent allows) or switch solvent to n-Butanol.

Module 5: Mechanistic Visualization

Understanding the "Monoligated Pathway" is essential for selecting the right modifications.

CatalyticCycle cluster_0 Critical Failure Point Precat Pd(II) Precatalyst (G3/G4) Active L-Pd(0) (Monoligated Active Species) Precat->Active Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Active->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Steric Squeeze) TransMet->RedElim RedElim->Active Regeneration Product Ar-Ar Product RedElim->Product

Figure 2: The Monoligated Catalytic Cycle. Note that Transmetallation (Red) is the bottleneck for hindered substrates, requiring the specific geometry provided by Buchwald or NHC ligands.

FAQ: Frequently Asked Questions

Q: Can I use Pd(dppf)Cl₂? It worked for my unhindered substrate. A: No. Bidentate ligands like dppf impose a "bite angle" that makes the active site too crowded for tetra-ortho substrates. You must use monodentate, bulky ligands (SPhos, XPhos) or NHCs.

Q: Should I use Boronic Acids or Pinacol Esters? A:

  • Boronic Acids: Faster transmetallation but higher risk of protodeboronation. Use if your substrate is stable.

  • Pinacol Esters: More stable, but transmetallation is slower. They often require hydrolysis to the acid in situ to react effectively. If using esters, ensure water is present (Toluene/H₂O or Dioxane/H₂O) [6].

Q: My reaction turns black immediately. A: This is "Pd-Black" precipitation. It means your ligand is dissociating from the metal, or you don't have enough ligand to stabilize the Pd(0).

  • Fix: Switch to a precatalyst (G3/G4) where the Pd:Ligand ratio is fixed 1:1. Do not add extra free ligand; it can inhibit the reaction cycle.

References

  • Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Improved Synthesis and Reactivity. Chemical Science.[5]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal.[6][7]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3][5]

  • Kinzel, T., et al. (2010). The Right Ligand for the Job: Mechanistic Insight into the Suzuki-Miyaura Cross Coupling. Accounts of Chemical Research.

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[8][9] Journal of the American Chemical Society.[3][5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Biphenyl Ester Reduction Optimization

Topic: Optimizing Reaction Time & Yield for Sterically Hindered Biphenyl Esters Status: Operational | Tier: Level 3 (Advanced Synthesis) Audience: Medicinal Chemists, Process Development Scientists Introduction: The Ster...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Time & Yield for Sterically Hindered Biphenyl Esters

Status: Operational | Tier: Level 3 (Advanced Synthesis) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Steric Challenge

Welcome to the Advanced Synthesis Support Module. You are likely here because your reduction of a biphenyl ester (e.g., alkyl biphenyl-4-carboxylate) is proceeding sluggishly, stalling, or yielding difficult emulsions.

The Core Problem: Biphenyl systems introduce significant steric bulk. Unlike simple aliphatic esters, the biphenyl moiety can adopt a twisted conformation (dihedral angle ~44° in solution), creating a "shielding" effect around the carbonyl carbon. Standard protocols often fail to account for the higher activation energy (


) required to penetrate this steric volume, leading to prolonged reaction times and "dead" reagents.

This guide optimizes the Reaction Time (Rt) and Work-up Efficiency for these specific substrates.

Module 1: Reagent Selection & Stoichiometry

Q: Why is my standard LiAlH₄ (1.0 equiv) protocol stalling after 12 hours?

A: You are likely fighting a kinetic battle against steric hindrance and reagent degradation.

  • Stoichiometry: For hindered esters, 1.0 equivalent of Lithium Aluminum Hydride (LiAlH₄) is insufficient. While theoretically 0.5 equiv of LiAlH₄ (delivering 2 hydrides) reduces 1 equiv of ester, the formation of stable alkoxy-aluminate intermediates often traps hydride.

    • Recommendation: Increase LiAlH₄ to 2.2 – 3.0 equivalents . This ensures a high local concentration of active hydride species (

      
      ) to drive the reaction to completion.
      
  • Reagent Quality: LiAlH₄ degrades over time, forming surface oxides/hydroxides.

    • Validation: If using pellets, crush them under inert atmosphere. If using solution (THF), titrate or simply use a fresh bottle if the reaction is critical. Gray powder is good; white/crusty powder suggests hydrolysis.

Q: Can I use DIBAL-H to speed this up?

A: DIBAL-H (Diisobutylaluminum hydride) is generally slower than LiAlH₄ for full reduction to alcohols due to its bulky isobutyl groups, which exacerbate the steric clash with the biphenyl system.

  • Use Case: Use DIBAL-H only if you intend to stop at the Aldehyde (partial reduction) at -78°C.

  • For Alcohols: Stick to LiAlH₄ or Lithium Borohydride (LiBH₄) if chemoselectivity allows.

Module 2: Kinetic Optimization (Temperature & Solvent)

Q: Reaction is 60% complete at Room Temperature (RT). Should I wait or heat?

A: Do not wait. "Waiting" in organometallic chemistry often invites side reactions (aggregation).

The Protocol Shift: Biphenyl esters require thermal activation to overcome the rotational barrier of the rings and the steric hindrance at the carbonyl.

  • Solvent Switch: Diethyl ether (

    
     35°C) is often too cold for hindered biphenyls.
    
    • Optimization: Switch to Tetrahydrofuran (THF) (

      
       66°C). The higher reflux temperature significantly increases the rate constant (
      
      
      
      ).
  • Reflux Strategy:

    • Bring the reaction to a gentle reflux immediately after the initial addition phase.

    • Time Impact: A reaction taking 24h at RT often completes in 1–3h at THF reflux.

Visualization: Reaction Mechanism & Energy Barrier

The following diagram illustrates the critical "Tetrahedral Intermediate" bottleneck where steric hindrance is most pronounced.

ReactionMechanism cluster_legend Kinetic Bottleneck Start Biphenyl Ester (Sterically Hindered) TS1 Tetrahedral Intermediate (High Energy State) Start->TS1 Slow Step (Requires Heat) LAH LiAlH4 (Nucleophile) LAH->TS1 Aldehyde Aldehyde Transient TS1->Aldehyde Collapse Alcohol Biphenyl Alcohol (Final Product) Aldehyde->Alcohol Fast Reduction

Caption: The conversion of the Biphenyl Ester to the Tetrahedral Intermediate is the rate-determining step, heavily influenced by the steric bulk of the biphenyl rings.

Module 3: Work-up Optimization (The "Hidden" Time Sink)

Q: The reaction is done, but I have a gelatinous gray emulsion. How do I fix this?

A: Aluminum emulsions are the primary cause of yield loss and lost time in biphenyl reductions. The biphenyl product is lipophilic and gets trapped in the aluminum salts.

The Solution: The Fieser Work-up (Rigorous Adherence) Do not use random amounts of water/acid. Use the stoichiometric Fieser method to produce granular, filterable salts.

Protocol (For


 grams of LiAlH₄ used): 
  • Dilute reaction with diethyl ether (even if run in THF) and cool to 0°C.

  • Slowly add

    
     mL Water . (CAUTION: Gas evolution).[1]
    
  • Add

    
     mL 15% Aqueous NaOH .
    
  • Add

    
     mL Water .
    
  • Critical Step: Warm to RT and stir vigorously for 15 minutes. The gray goo will turn into a white, sandy precipitate.

  • Add anhydrous MgSO₄, stir 15 min, and filter.

ParameterStandard Acid QuenchFieser ProtocolRochelle's Salt Method
Time Fast addition, slow separation (hours)Medium addition, fast filtration (30 min)Slow (requires overnight stirring)
Emulsion Risk HighLowVery Low
Suitability Simple substratesBest for Biphenyls Acid-sensitive substrates

Module 4: Troubleshooting Guide

Q: My reaction stalled at 80% conversion. Adding more LAH didn't help.

A: This is likely due to product inhibition or aggregate formation . The alkoxide intermediates might be forming insoluble aggregates that coat the unreacted ester.

Rescue Protocol:

  • Don't just add solid LAH (it won't dissolve well in a hot/concentrated mix).

  • Do add a Lewis Acid additive? No, that's for selectivity.

  • Correct Action: Add a solubilizing co-solvent like dry Toluene (if in THF) to break up aggregates, or simply dilute the reaction mixture.

  • Alternative: If the ester is extremely stubborn, switch to LiBH₄ in THF/MeOH . The Lithium cation acts as a Lewis acid to activate the carbonyl, while Borohydride is smaller than Aluminum hydride.

Decision Tree: Optimization Workflow

Troubleshooting Start Start Reaction (THF, Reflux, 2.5 eq LAH) Check Check TLC/LCMS (t = 2 hours) Start->Check Complete Complete Conversion Check->Complete >95% Stalled Stalled / Slow (<50% Conv) Check->Stalled <50% Action3 Fieser Workup Complete->Action3 Action1 Check Reagent Quality (Gray vs White) Stalled->Action1 Action2 Increase Temp (Switch to Dioxane) Action1->Action2 Reagent OK Action2->Check Retry

Caption: Logical workflow for diagnosing and rescuing stalled biphenyl ester reductions.

References

  • Lithium Aluminum Hydride Reduction Mechanism & Workup

    • Source: Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4)
    • URL:[Link]

  • Fieser Workup Protocol

    • Source: University of Rochester, Frontier Group. "Magic Formulas: Fieser Workup."
    • URL:[Link]

  • Optimization of Continuous Flow Ester Reduction (LiAlH4)

    • Source: Vapourtec / ResearchGate. "Development and optimization of a continuous flow ester reduction with LiAlH4."
    • URL:[Link]

  • DIBAL-H Selectivity and Conditions

    • Source: Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters."
    • URL:[Link]

Sources

Optimization

Handling moisture sensitivity in (3-Methyl-4-phenylphenyl)methanol storage

Technical Support Center: Handling & Storage of (3-Methyl-4-phenylphenyl)methanol Part 1: Technical Identification & Core Properties Compound Identity Chemical Name: (3-Methyl-4-phenylphenyl)methanol[1][2][3][4][5][6] CA...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of (3-Methyl-4-phenylphenyl)methanol

Part 1: Technical Identification & Core Properties

Compound Identity

  • Chemical Name: (3-Methyl-4-phenylphenyl)methanol[1][2][3][4][5][6]

  • CAS Number: 1539309-42-6[3][5][6]

  • Synonyms: [3-Methyl-(1,1'-biphenyl)-4-yl]methanol; 3-Methyl-4-phenylbenzyl alcohol.[5][6]

  • Molecular Formula: C₁₄H₁₄O[5][6]

  • Molecular Weight: 198.26 g/mol [3][5][6]

Critical Sensitivity Profile While benzyl alcohols are generally stable, (3-Methyl-4-phenylphenyl)methanol exhibits specific hygroscopic tendencies and oxidative susceptibility due to the electron-rich biphenyl core.[5][6] Moisture uptake is not merely a physical impurity; it actively interferes with downstream applications, particularly:[5][6]

  • Catalyst Deactivation: Water poisons sensitive transition-metal catalysts (e.g., Pd, Ni) used in cross-coupling reactions where this compound serves as a nucleophile or electrophile precursor.[5][6]

  • Stoichiometric Skewing: Absorbed water adds "invisible" mass, leading to under-dosing of the reagent in precise molar calculations.[5][6]

  • Hydrolytic Degradation: Long-term exposure to moisture, combined with trace acidity, can promote autoxidation to the corresponding aldehyde or acid.[5][6]

Part 2: The "Dry Chain" Storage Protocol

Directive: Treat this compound as a Moisture-Sensitive Intermediate . Do not store under ambient air conditions.[5][6]

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and moisture absorption.[5][6] Argon is preferred due to its higher density, forming a "blanket" over the solid.[5][6]
Temperature 2°C – 8°C (Refrigerated)Slows kinetic rates of potential autoxidation.[5][6] Note: Allow to reach room temperature before opening to prevent condensation.[5][6]
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light; PTFE provides a chemical-resistant, air-tight seal superior to standard polyethylene liners.[5][6]
Desiccant Silica Gel or P₂O₅ (Secondary Containment)Store the primary vial inside a desiccator or a secondary jar containing desiccant packets.[5][6]

Part 3: Handling & Workflow (Step-by-Step)

Objective: Transfer the compound from storage to reaction vessel without breaking the "Dry Chain."

Workflow Diagram

HandlingWorkflow cluster_warning CRITICAL CONTROL POINT Storage 1. Storage Retrieval (2-8°C, Inert) Equilibration 2. Thermal Equilibration (Wait 30-60 mins) Storage->Equilibration Prevent Condensation Transfer 3. Inert Transfer (Glovebox or Funnel) Equilibration->Transfer Open in Dry Environment Weighing 4. Weighing (Quick & Capped) Transfer->Weighing Minimize Air Exposure Reaction 5. Reaction/Solubilization (Anhydrous Solvent) Weighing->Reaction Immediate Use

Caption: Figure 1. Optimized handling workflow to prevent moisture condensation on the cold solid surface.

Detailed Protocol
  • Thermal Equilibration (The "Sweating" Vial Rule):

    • Remove the vial from the refrigerator.

    • STOP: Do not open the vial immediately.

    • Action: Place the vial in a desiccator or on the benchtop and wait 30–60 minutes.

    • Why? Opening a cold vial in warm, humid lab air causes immediate condensation of atmospheric water onto the solid, ruining dryness.[5][6]

  • Inert Sampling:

    • Best Practice: Use a glovebox under N₂ atmosphere.

    • Alternative: Use an inverted funnel connected to an N₂ line flowing gently over the balance pan.[5][6]

    • Use a clean, oven-dried spatula.[5][6] Avoid metal spatulas if the compound is being used for ultra-trace metal analysis; use porcelain or PTFE-coated instead.[5][6]

  • Resealing:

    • Immediately purge the headspace of the vial with a gentle stream of Argon/Nitrogen before screwing the cap back on.[5][6]

    • Wrap the cap junction with Parafilm for long-term storage.[5][6]

Part 4: Troubleshooting Guide

Scenario A: The compound has clumped or looks "sticky." [5][6]

  • Diagnosis: Moisture absorption has occurred.[5][6] The solid is likely transitioning to a hydrate or partial solution.[5][6]

  • Solution (Redrying):

    • Place the open vial (or transfer solid to a drying pistol) in a vacuum desiccator.[5][6]

    • Apply high vacuum (< 1 mbar) over P₂O₅ for 12–24 hours.

    • Optional: Mild heating (30–40°C) can accelerate drying, but ensure the vacuum is stable to prevent sublimation.[5][6]

Scenario B: NMR shows a broad peak around 1.5–2.0 ppm or 4.8 ppm. [5][6]

  • Diagnosis: Water contamination.[5][6] (Chemical shift depends on solvent: ~1.56 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆).[5][6]

  • Impact: If using for stoichiometry-sensitive reactions (e.g., with NaH or n-BuLi), this water will consume your base.[5][6]

  • Action: Quantify the water using qNMR or Karl Fischer titration. Adjust reagent stoichiometry to account for the "water tax" or redry the material.

Scenario C: Low yield in Suzuki/Buchwald Coupling.

  • Diagnosis: Catalyst poisoning.[5][6]

  • Root Cause: The benzyl alcohol group may have oxidized to the aldehyde (poisoning the catalyst) or the water content deactivated the catalyst system.[5][6]

  • Verification: Check the purity via TLC or LC-MS. Look for a peak with M-2 (aldehyde) or M+16 (acid).[5][6]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in solution to avoid weighing solids?

  • Answer: Generally, no .[5][6] Benzyl alcohols are most stable as solids.[5][6] Storing them in solution (especially in non-anhydrous solvents like THF or DCM) accelerates autoxidation and peroxide formation.[5][6] If you must, use anhydrous Toluene, store under Argon at -20°C, and use within 1 week.[5][6]

Q2: Is this compound light sensitive?

  • Answer: Biphenyl derivatives can undergo photodegradation or isomerization upon prolonged UV exposure.[5][6] While not "explosively" sensitive, it is Good Laboratory Practice (GLP) to store it in amber vials or wrapped in aluminum foil.[5][6]

Q3: What is the solubility profile for processing?

  • Answer:

    • Soluble in: DMSO, Methanol, Ethanol, Ethyl Acetate, DCM, Chloroform.[5][6]

    • Insoluble/Poor: Water, Hexanes (often used to precipitate it).[5][6]

    • Tip: For anhydrous reactions, dissolve in dry THF or DMF.[5][6]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24847585, 4-Biphenylmethanol. Retrieved from [Link](Analogous properties for biphenyl methanol class).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of MMP-3 Inhibitors Featuring Diverse Biphenyl Tails

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides an in-depth comparative...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides an in-depth comparative analysis of Matrix Metalloproteinase-3 (MMP-3) inhibitors, with a specific focus on the influence of structurally diverse biphenyl "tails" on their inhibitory potency. By synthesizing data from key research, we aim to furnish a valuable resource for investigators engaged in the development of novel therapeutics targeting MMP-3.

The Critical Role of MMP-3 and the Rationale for Inhibition

Matrix Metalloproteinase-3, also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a pivotal role in the remodeling of the extracellular matrix (ECM) by degrading a wide range of its components.[1] While essential for physiological processes such as wound healing and tissue development, aberrant MMP-3 activity is implicated in the pathogenesis of numerous diseases, including arthritis, cancer, and cardiovascular conditions.[2] Consequently, the development of potent and selective MMP-3 inhibitors represents a significant therapeutic strategy.

The catalytic activity of MMPs is centered around a conserved zinc ion in their active site.[3] The design of effective inhibitors often involves a zinc-binding group (ZBG) that chelates this zinc ion, and a scaffold that interacts with the enzyme's substrate-binding pockets. Among these, the S1' pocket is a key determinant of inhibitor selectivity. The deep and hydrophobic nature of the MMP-3 S1' pocket makes it an attractive target for inhibitor design, with bulky hydrophobic moieties like the biphenyl group being particularly well-suited to occupy this space and enhance potency and selectivity.[1]

Comparative Potency of MMP-3 Inhibitors: The Influence of the Biphenyl Tail

The biphenyl moiety, with its rigid structure and extensive surface area, can engage in significant hydrophobic and van der Waals interactions within the S1' pocket of MMP-3. Modifications to this biphenyl "tail" can profoundly impact the inhibitor's potency. Below, we compare the potency of several MMP-3 inhibitors featuring different biphenyl-based structures, supported by experimental data.

Inhibitor Name/ScaffoldBiphenyl Tail ModificationZinc-Binding Group (ZBG)Potency (IC₅₀/Kᵢ) for MMP-3Reference
L-758,354 4'-Fluoro-4-biphenylylethylCarboxylate10 nM (Kᵢ)[4]
BAY 12-9566 BiphenylCarboxylate< 130 ng/mL (IC₅₀)[5]
Biaryl Piperidine Sulfonamide Core Inhibitor 4-BiarylHydroxamatePotent, with >300-fold selectivity[6]

Analysis of Structure-Activity Relationships (SAR):

The data, though from studies with different core scaffolds, consistently underscores the importance of the biphenyl group in achieving high-potency MMP-3 inhibition.

  • Substitution on the Biphenyl Ring: The example of L-758,354 , a carboxyalkyl dipeptide, demonstrates that substitution on the biphenyl ring can significantly enhance potency. The introduction of a fluorine atom at the 4'-position of the biphenyl ring results in a potent inhibitor with a Kᵢ value of 10 nM.[4] This suggests that electron-withdrawing groups or specific steric interactions in this position can be favorable for binding.

  • Unsubstituted Biphenyl: BAY 12-9566 , a broad-spectrum MMP inhibitor, incorporates an unsubstituted biphenyl group and exhibits potent inhibition of MMP-3 with an IC₅₀ value below 130 ng/mL.[5] This highlights that even the fundamental biphenyl scaffold provides a strong foundation for potent inhibition.

  • Biaryl Core for Selectivity: A series of inhibitors based on a 4-biaryl piperidine sulfonamide core were designed to specifically target the S1' subsite of MMP-3. This approach yielded highly selective inhibitors, demonstrating that anchoring a biphenyl-like (biaryl) structure in the S1' pocket is a successful strategy for achieving both potency and selectivity.[6]

The collective evidence strongly suggests that the biphenyl tail is a critical pharmacophore for potent MMP-3 inhibition. Further exploration of various substituents and their positions on the biphenyl ring is a promising avenue for the development of next-generation MMP-3 inhibitors with improved potency and selectivity profiles.

Experimental Protocol: In Vitro MMP-3 Inhibition Assay

To enable researchers to validate and compare the potency of their own MMP-3 inhibitor candidates, we provide a detailed, step-by-step methodology for a common in vitro fluorogenic inhibitor screening assay. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant MMP-3.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by MMP-3, resulting in an increase in fluorescence. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Materials:

  • Human recombinant MMP-3 (catalytic domain)

  • Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • A known MMP inhibitor as a positive control (e.g., NNGH)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP-3 enzyme in assay buffer. The final concentration in the assay will need to be optimized to give a linear reaction rate over the desired time course.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Kₘ value for the enzyme.

    • Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank wells: Assay buffer only (for background fluorescence).

      • Control wells (no inhibitor): Assay buffer and MMP-3 enzyme.

      • Test compound wells: Serial dilutions of the test compound and MMP-3 enzyme.

      • Positive control wells: Serial dilutions of the known inhibitor and MMP-3 enzyme.

    • The final volume in each well should be consistent.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Normalize the reaction velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualizing the Landscape: Signaling and Workflow Diagrams

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the MMP-3 signaling pathway and the experimental workflow for inhibitor screening.

MMP3_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Signaling\nCascades Signaling Cascades Pro-inflammatory\nStimuli->Signaling\nCascades Growth Factors Growth Factors Growth Factors->Signaling\nCascades MMP-3\n(active) MMP-3 (active) ECM\nDegradation ECM Degradation MMP-3\n(active)->ECM\nDegradation Pro-MMPs\n(inactive) Pro-MMPs (inactive) MMP-3\n(active)->Pro-MMPs\n(inactive) Activates Gene\nTranscription Gene Transcription Signaling\nCascades->Gene\nTranscription Pro-MMP-3\n(inactive) Pro-MMP-3 (inactive) Gene\nTranscription->Pro-MMP-3\n(inactive) Pro-MMP-3\n(inactive)->MMP-3\n(active) Activation MMP3_Inhibitor_Screening_Workflow start Start prep Prepare Reagents: MMP-3, Substrate, Inhibitors start->prep plate Plate Setup: Blank, Control, Test Compounds prep->plate preincubate Pre-incubate at 37°C (15-30 min) plate->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate read Kinetic Fluorescence Reading at 37°C add_substrate->read analyze Data Analysis: Calculate Velocities, Determine IC50 read->analyze end End analyze->end

Caption: Workflow for MMP-3 inhibitor screening assay.

Conclusion

The biphenyl tail represents a privileged scaffold in the design of potent and selective MMP-3 inhibitors. Its ability to effectively occupy the deep, hydrophobic S1' pocket is a key determinant of high-affinity binding. As demonstrated by the comparative data, modifications to the biphenyl ring, such as halogenation, can further enhance inhibitory activity. The provided experimental protocol offers a robust framework for researchers to evaluate novel biphenyl-tailed compounds and contribute to the development of next-generation MMP-3 inhibitors for the treatment of a wide range of debilitating diseases.

References

  • Chapman, K. T., et al. (1998). Inhibition of stromelysin-1 (MMP-3) by P1'-biphenylylethyl carboxyalkyl dipeptides. Bioorganic & Medicinal Chemistry Letters, 8(13), 1735-1740. [Link]

  • Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002).
  • Egeblad, M., & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression.
  • Jackson, P. F., et al. (2001). A novel series of highly selective inhibitors of MMP-3. Bioorganic & Medicinal Chemistry Letters, 11(24), 3227-3230.
  • Kassen, A., et al. (2000). Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model. Clinical & Experimental Metastasis, 18(8), 661-669. [Link]

  • Lovejoy, B., et al. (1999). A novel series of highly selective inhibitors of MMP-3. Bioorganic & Medicinal Chemistry Letters, 9(18), 2677-2682. [Link]

  • Nagase, H., Visse, R., & Murphy, G. (2006). Structure and function of matrix metalloproteinases and TIMPs. Cardiovascular Research, 69(3), 562-573.
  • Page-McCaw, A., Ewald, A. J., & Werb, Z. (2007). Matrix metalloproteinases and the regulation of tissue remodelling. Nature Reviews Molecular Cell Biology, 8(3), 221-233.
  • Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735-2776.
  • Woessner, J. F. (1991). Matrix metalloproteinases and their inhibitors in connective tissue remodeling. The FASEB Journal, 5(8), 2145-2154.

Sources

Comparative

An In-Depth Comparative Guide to the Infrared (IR) Absorption Peaks of (3-Methyl-4-phenylphenyl)methanol

(3-Methyl-4-phenylphenyl)methanol (also known as 3-methyl-[1,1'-biphenyl]-4-yl)methanol) is a highly specialized biphenyl derivative utilized as a critical intermediate in pharmaceutical synthesis and advanced materials...

Author: BenchChem Technical Support Team. Date: March 2026

(3-Methyl-4-phenylphenyl)methanol (also known as 3-methyl-[1,1'-biphenyl]-4-yl)methanol) is a highly specialized biphenyl derivative utilized as a critical intermediate in pharmaceutical synthesis and advanced materials development. For researchers and drug development professionals, verifying the structural integrity of this compound is paramount.

This guide objectively compares the Fourier Transform Infrared (FT-IR) spectral performance of (3-Methyl-4-phenylphenyl)methanol against two structural alternatives, providing deep mechanistic insights into how molecular geometry dictates spectral output.

Mechanistic Insights: The Causality of Spectral Shifts

To truly understand the IR spectrum of (3-Methyl-4-phenylphenyl)methanol, one must look beyond simple functional group assignments and analyze the interplay between steric hindrance and π-conjugation.

  • The Steric Twist & C=C Stretching: In an unsubstituted biphenyl system, the two aromatic rings prefer a nearly coplanar conformation to maximize π-π conjugation. However, the presence of the methyl group at the 3-position introduces a significant steric clash with the ortho-protons of the adjacent phenyl ring. This forces the biphenyl system to twist out of coplanarity. Because the extended conjugation is disrupted, the aromatic C=C stretching vibrations shift to a slightly higher frequency (e.g., ~1605 cm⁻¹) due to the localized increase in double-bond character within the isolated rings, as supported by DFT studies on substituted biphenyls ()[1].

  • Primary Alcohol Dynamics: The hydroxymethyl group (-CH₂OH) acts as an independent oscillator. The primary C-O stretching vibration is a highly reliable diagnostic band, typically appearing as a strong, sharp peak between 1030 and 1050 cm⁻¹ ()[2]. The O-H stretch manifests as a broad band at 3200–3500 cm⁻¹ due to intermolecular hydrogen bonding in the solid state.

  • Out-of-Plane (OOP) Bending: The OOP C-H bending vibrations are highly specific to the substitution pattern. The terminal unsubstituted phenyl ring yields strong bands at ~698 and ~730 cm⁻¹ ()[3]. The central 1,2,4-trisubstituted ring introduces a unique diagnostic band around 820–840 cm⁻¹.

Comparative IR Spectral Data

To objectively evaluate the spectral footprint of (3-Methyl-4-phenylphenyl)methanol, we compare it against two structural alternatives:

  • Biphenyl-4-methanol (Alternative 1): Lacks the 3-methyl group, allowing for a more planar, highly conjugated biphenyl core.

  • 3-Methylbenzyl alcohol (Alternative 2): Lacks the 4-phenyl group, eliminating the extended biphenyl conjugation entirely.

Table 1: Comparative FT-IR Absorption Peaks
Vibrational Mode(3-Methyl-4-phenylphenyl)methanolBiphenyl-4-methanol (Alternative 1)3-Methylbenzyl alcohol (Alternative 2)Mechanistic Causality
O-H Stretch ~3320 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)~3310 cm⁻¹ (Broad)Shifts reflect variations in the intermolecular hydrogen-bonding network due to crystal packing differences.
Aliphatic C-H Stretch ~2925, 2850 cm⁻¹~2880 cm⁻¹ (Only -CH₂-)~2920, 2855 cm⁻¹The presence of the 3-methyl group introduces distinct sp³ C-H stretching modes just below 3000 cm⁻¹.
Aromatic C=C Stretch ~1605, 1500 cm⁻¹~1595, 1490 cm⁻¹~1610, 1495 cm⁻¹The steric twist in the target molecule reduces π-conjugation, shifting the peak higher compared to the planar Biphenyl-4-methanol.
Primary C-O Stretch ~1040 cm⁻¹~1035 cm⁻¹~1030 cm⁻¹Localized vibration of the -CH₂OH group; remains relatively stable across all structural analogs.
Aromatic C-H OOP Bend ~830, 760, 700 cm⁻¹~810, 765, 705 cm⁻¹~780, 690 cm⁻¹The target uniquely displays a mix of mono-substituted (760/700 cm⁻¹) and 1,2,4-trisubstituted (830 cm⁻¹) ring bending modes.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FT-IR is the preferred analytical technique for solid biphenyl derivatives ()[4]. Unlike traditional KBr pellet methods, ATR requires zero sample dilution and eliminates moisture absorption artifacts, creating a self-validating baseline for the highly sensitive O-H stretching region.

Step-by-Step Protocol:

  • System Initialization & Background Validation: Purge the FT-IR spectrometer with dry nitrogen to minimize CO₂ and water vapor interference. Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: A flat background spectrum confirms absolute crystal cleanliness before sample introduction.

  • Sample Application: Place 2–5 mg of the solid (3-Methyl-4-phenylphenyl)methanol directly onto the center of the ATR crystal.

  • Pressure Optimization: Lower the pressure anvil until the built-in clutch slips. Causality: The evanescent IR wave penetrates only 0.5–2 µm into the sample; uniform, high pressure ensures intimate optical contact and prevents signal attenuation.

  • Spectral Acquisition: Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution) to ensure mathematical comparability.

  • Data Processing & Orthogonal Validation: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, rendering the data directly comparable to standard transmission spectra. Cross-reference the assigned peaks with orthogonal techniques (e.g., ¹H-NMR) to confirm absolute sample purity.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating FT-IR workflow.

FTIR_Workflow Start Sample Preparation (3-Methyl-4-phenylphenyl)methanol Background Background Collection (Clean Diamond ATR Crystal) Start->Background Acquisition ATR-FTIR Spectrum Acquisition (32 Scans, 4 cm⁻¹ Resolution) Background->Acquisition Processing Spectral Processing (ATR & Baseline Correction) Acquisition->Processing Analysis Peak Assignment (Functional Group Identification) Processing->Analysis Validation Orthogonal Validation (Cross-reference w/ NMR/MS) Analysis->Validation

Systematic ATR-FTIR workflow for the spectral acquisition and validation of biphenyl derivatives.

References

  • Title: Observation of Potential Contaminants in Processed Biomass Using Fourier Transform Infrared Spectroscopy. Source: MDPI. URL: [Link]

  • Title: Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Source: Chemistry Journal of Moldova. URL: [Link]

  • Title: Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Source: USC / ResearchGate. URL: [Link]

Sources

Validation

Technical Guide: Purity Validation of (3-Methyl-4-phenylphenyl)methanol via LC-MS

Content Type: Comparative Technical Guide Target Audience: Analytical Chemists, Process Development Scientists, and CMC Leads. Executive Summary: The Case for LC-MS In the synthesis of biaryl scaffolds like (3-Methyl-4-p...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Target Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.

Executive Summary: The Case for LC-MS

In the synthesis of biaryl scaffolds like (3-Methyl-4-phenylphenyl)methanol (also referred to as 4-(hydroxymethyl)-2-methylbiphenyl), purity validation is often bottlenecked by the limitations of conventional HPLC-UV. While UV detection is sufficient for major component tracking, it fails to distinguish co-eluting structural isomers and lacks the specificity to identify trace genotoxic impurities common in Suzuki-Miyaura coupling (e.g., aryl halides).

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation methodology. Unlike GC-MS, which risks thermal degradation of the benzylic alcohol moiety, or NMR, which lacks trace-level sensitivity (<0.1%), LC-MS offers the requisite specificity and sensitivity (LOD < 10 ng/mL) required for pharmaceutical-grade validation.

Chemical Context & Impurity Landscape[1]

To validate purity, one must first understand the "Impurity Fate Map." This molecule is typically synthesized via palladium-catalyzed cross-coupling. The specific substitution pattern (methyl group at position 3, phenyl at position 4) introduces steric strain that can lead to unique side reactions.

Critical Quality Attributes (CQAs)
  • Target Molecule: (3-Methyl-4-phenylphenyl)methanol

  • Molecular Weight: ~198.26 Da[1][2]

  • Ionization Behavior: Benzylic alcohols are prone to in-source water loss (

    
    ) in Electrospray Ionization (ESI).
    
The Impurity Map (DOT Visualization)

ImpurityMap SM1 Start Material: 4-Bromo-3-methylbenzyl alcohol Target TARGET: (3-Methyl-4-phenylphenyl)methanol (MW 198.26) SM1->Target Suzuki Coupling Imp4 Impurity D: Regioisomer (Trace) SM1->Imp4 Isomer Contamination SM2 Start Material: Phenylboronic Acid SM2->Target Imp1 Impurity A: Homocoupling Dimer (Biphenyl-Biphenyl) SM2->Imp1 Oxidative Homocoupling Imp2 Impurity B: Protodeboronation (Benzene) SM2->Imp2 Hydrolysis Pd Pd Catalyst Pd->Target Imp3 Impurity C: Oxidation Product (Aldehyde/Acid) Target->Imp3 Air Oxidation (-CH2OH -> -CHO)

Figure 1: Impurity fate map identifying critical byproducts from Suzuki coupling and storage degradation.

Strategic Comparison: LC-MS vs. Alternatives

The following table contrasts LC-MS with standard alternatives, highlighting why it is the "Method of Choice" for this specific biphenyl alcohol.

FeatureLC-MS (Recommended) HPLC-UV (PDA) GC-MS 1H-NMR
Specificity High. Mass filtering (

) distinguishes co-eluting peaks.
Medium. Relies solely on retention time and

. Isomers often co-elute.
High. Good separation but risks artifact formation.High. Structural certainty but poor resolution for trace mixtures.
Sensitivity (LOD) < 10 ng/mL. Essential for trace impurity analysis.~1-10 µg/mL. Insufficient for genotoxic impurity limits.< 50 ng/mL. ~1 mg/mL. Low sensitivity for <1% impurities.
Stability Concern Low. Soft ionization (ESI/APCI) preserves the alcohol.None. Ambient temperature analysis.High. Benzylic alcohols can dehydrate/oxidize in hot injection ports.None. Non-destructive.
Suitability Validation & Release Testing. Routine Process Monitoring.Volatile Impurity Analysis (Solvents).Structure Elucidation (Reference Standards).

Validated LC-MS Protocol

This protocol is designed to be self-validating , meaning the presence of specific adducts confirms the ionization state, and the column choice prevents isobaric interference.

A. Sample Preparation[4]
  • Diluent: Methanol:Water (90:10 v/v). Rationale: High organic content ensures solubility of the hydrophobic biphenyl core while preventing precipitation of buffer salts.

  • Concentration: 0.1 mg/mL (for impurity profiling).

B. Chromatographic Conditions (The Separation)

Standard C18 columns often fail to separate biphenyl isomers due to similar hydrophobicity. We utilize a Biphenyl or Phenyl-Hexyl stationary phase to exploit


 interactions.
  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here. Protic solvents often enhance ionization for aromatic alcohols in APCI/ESI and provide better selectivity on phenyl-based columns [1].

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Elution of polar impurities)
      
    • 8-10 min: 95% B (Wash lipophilic dimers)

C. Mass Spectrometry Parameters (The Detection)

Given the potential for benzylic water loss, Atmospheric Pressure Chemical Ionization (APCI) is often more robust than ESI for this molecule, though ESI is acceptable if "Source Fragmentation" is monitored.

  • Source: APCI (Positive Mode) or ESI (Positive Mode).

  • Target Ions:

    • 
       (Parent - often weak in ESI).
      
    • 
       (Tropylium-like cation - Dominant species).
      
    • 
       (Ammonium adduct - Prominent if Ammonium Formate is used).
      
  • Scan Mode: Full Scan (100–600

    
    ) for profiling; SIM (Selected Ion Monitoring) for known impurities.
    

Experimental Workflow & Decision Logic

This flowchart guides the analyst through the validation process, ensuring "Trustworthiness" by building in checkpoints for system suitability.

Workflow Start Start: Sample Dissolution (MeOH:H2O) Check1 Check Solubility: Clear Solution? Start->Check1 Filter Filter (0.2 µm PTFE) Check1->Filter Yes Inject Inject onto LC-MS (Biphenyl Column) Filter->Inject Decision Dominant Ion Observed? Inject->Decision PathA Ion = 181 m/z (Water Loss) Decision->PathA High Source Temp PathB Ion = 199/216 m/z (Parent/Adduct) Decision->PathB Soft Ionization Fail Re-optimize Source Temp (Lower Temp reduces fragmentation) Decision->Fail No Signal Result Quantify Impurities (% Area Normalization) PathA->Result Acceptable if consistent PathB->Result Fail->Inject

Figure 2: Analytical decision matrix for validating (3-Methyl-4-phenylphenyl)methanol.

Validation Criteria (ICH Q2(R2) Alignment)

To meet regulatory standards (ICH Q2(R2)), the method must demonstrate the following [2]:

  • Specificity: Inject the "Blank" (Matrix) and "Placebo." Ensure no interference at the retention time of the main peak (RT ~5.5 min). Use MS spectra to verify peak purity (absence of co-eluting masses).

  • Linearity: Construct a 5-point calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

    
     must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the sample with known amounts of potential impurities (e.g., 4-bromo-3-methylbenzyl alcohol). Recovery should be 80–120%.

  • LOD/LOQ: Determine the Limit of Detection (Signal-to-Noise > 3:1) and Limit of Quantitation (S/N > 10:1). For this method, LOQ is typically ~5 ng/mL.

Interpreting the Results
  • The "Water Loss" Phenomenon: Do not mistake the peak at

    
     181 for an impurity. It is the in-source fragment of the main peak. If the retention time matches the standard, it is the product.
    
  • Dimer Detection: Look for peaks at

    
     ~394. These are homocoupling byproducts (biphenyl dimers) and are highly lipophilic, eluting late in the gradient (8-10 min).
    

References

  • Shimadzu Corporation. (n.d.). Interfaces for LC-MS: Atmospheric Pressure Chemical Ionization (APCI).[3] Retrieved from

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[4][5] Retrieved from

  • Agilent Technologies. (2007).[6] Fast LC/MS/MS Analytical Method... for the Analysis of Drugs.[6] Retrieved from

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios... on Reversed Phase Phenyl Selectivity. Retrieved from

Sources

Comparative

Distinguishing (3-Methyl-4-phenylphenyl)methanol from Side Products: A Technical Comparison Guide

Executive Summary & Strategic Context In the high-stakes arena of drug discovery, the biphenyl scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors and receptor antagonists. The interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes arena of drug discovery, the biphenyl scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors and receptor antagonists. The intermediate (3-Methyl-4-phenylphenyl)methanol (often IUPAC designated as 3-methyl-[1,1'-biphenyl]-4-methanol) is a critical junction point. Its purity determines the efficacy of subsequent transformations, particularly if used as a nucleophile in ether synthesis or a precursor for benzylic halides.

This guide moves beyond basic identification. We objectively compare the target alcohol against its two most persistent "impostors": the Precursor Acid (incomplete reduction) and the Aldehyde Intermediate (oxidation/partial reduction). These side products share significant structural homology and solubility profiles, making them silent killers of yield and potency in downstream steps.

The Contenders: Structural & Physicochemical Matrix
FeatureTarget Product Impurity A (The Precursor) Impurity B (The Intermediate)
Compound (3-Methyl-4-phenylphenyl)methanol 3-Methyl-4-phenylbenzoic acid 3-Methyl-4-phenylbenzaldehyde
Role Desired IntermediateUnreacted Starting MaterialPartial Reduction / Oxidation Product
Polarity (LogP) Moderate (~3.5)Low (Ionizable) / High (Protonated)High (~4.0)
Reactivity Risk Nucleophilic (-OH)Acidic / Nucleophilic QuencherElectrophilic (Schiff base formation)
Detection Challenge StandardTailing peaks in acidic mediaUV overlap; co-elution in non-polar solvents

Synthesis & Impurity Genesis (The "Why")

To distinguish the product, one must understand its origin. The most common route to the target is the reduction of the corresponding biphenyl carboxylic acid or ester.

Pathway Analysis

The reduction mechanism (typically Borane-THF or LiAlH


) proceeds through an aldehyde intermediate.[1]
  • Scenario 1 (Incomplete Reaction): Leaves residual Acid .

  • Scenario 2 (Stalled Reduction/Re-oxidation): Accumulates Aldehyde .

  • Scenario 3 (Over-Reduction): Yields the methyl-biphenyl (less common with selective hydrides but possible).

SynthesisPath Acid Acid Precursor (Impurity A) Aldehyde Aldehyde Intermediate (Impurity B) Acid->Aldehyde Reduction Step 1 (Slow) Alcohol Target Alcohol (3-Methyl-4-phenylphenyl)methanol Aldehyde->Alcohol Reduction Step 2 (Fast) Alcohol->Aldehyde Air Oxidation (Storage) OverRed Methyl Derivative (Over-reduced) Alcohol->OverRed Hydrogenolysis (Rare)

Figure 1: Reaction pathway showing the genesis of critical impurities. Note the reversibility of the Alcohol-Aldehyde step upon improper storage.

Analytical Strategy 1: High-Performance Liquid Chromatography (HPLC)[2][3]

The Challenge: Standard C18 columns often struggle to resolve the aldehyde from the alcohol due to similar hydrophobicities driven by the biphenyl core. The Solution: Use a Phenyl-Hexyl stationary phase.[2] The


 interactions between the biphenyl analyte and the phenyl stationary phase provide orthogonal selectivity based on the electron density of the functional group.
Validated Protocol: "The Biphenyl Resolution Method"
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent C18 with high carbon load).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Suppresses ionization of the Acid impurity).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Biphenyl

    
     transition).
    

Gradient Table:

Time (min)% Mobile Phase BPhase Description
0.040Equilibration
10.090Elution of Alcohol & Aldehyde
12.090Wash
12.140Re-equilibration

Data Interpretation:

  • Acid Impurity: Elutes first (approx. 3-4 min). The acidic mobile phase keeps it protonated, but its polarity is higher than the alcohol.

  • Target Alcohol: Elutes second (approx. 6-7 min).

  • Aldehyde Impurity: Elutes last (approx. 8-9 min). The carbonyl dipole is less polar than the hydroxyl group in this reversed-phase system.

Analytical Strategy 2: Nuclear Magnetic Resonance (NMR)[5][6][7][8]

NMR is the ultimate arbitrator of structure. It provides self-validating proof of the oxidation state.

Critical Diagnostic Signals ( H NMR in DMSO- )

Why DMSO-


?  Unlike CDCl

, DMSO slows the proton exchange of the hydroxyl group, allowing you to see the -OH proton coupling. This is the "Smoking Gun" for the alcohol.
MoietyTarget Alcohol (

ppm)
Aldehyde Impurity (

ppm)
Acid Impurity (

ppm)
Benzylic Position 4.5 - 4.6 (Doublet,

Hz)
10.0 - 10.1 (Singlet) N/A (Carbonyl Carbon)
Hydroxyl (-OH) 5.2 - 5.3 (Triplet) Absent12.0 - 13.0 (Broad Singlet)
Methyl (-CH

)
~2.3 (Singlet)~2.6 (Deshielded by C=O)~2.5 (Deshielded by COOH)

Self-Validating Test (The


 Shake): 
  • Run the standard

    
    H NMR in DMSO-
    
    
    
    .
  • Observe the doublet at 4.6 ppm (CH

    
    ) and triplet at 5.2 ppm (OH).
    
  • Add 1 drop of

    
     to the tube and shake.
    
  • Result: The triplet at 5.2 ppm disappears, and the doublet at 4.6 ppm collapses into a singlet .

    • If this does not happen, you do not have the free alcohol.

Analytical Strategy 3: Infrared Spectroscopy (FT-IR)

While less resolving than HPLC, IR provides a rapid "Go/No-Go" check for the carbonyl impurities which are strong absorbers.

  • Target Alcohol: Broad stretch at 3300–3400 cm

    
      (O-H).
    
  • Aldehyde Warning: Sharp, intense peak at 1690–1700 cm

    
      (C=O).
    
  • Acid Warning: Broad, jagged absorption from 2500–3000 cm

    
      (O-H stretch of acid) AND carbonyl stretch at 1680–1690 cm
    
    
    
    .

Decision Logic & Workflow

Use this decision tree to determine if your batch is ready for the next synthetic step.

DecisionTree Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Is a C=O peak visible @ 1700 cm-1? Start->IR_Check Recrystallize Action: Recrystallize (Remove Aldehyde/Acid) IR_Check->Recrystallize Yes (Impure) HPLC_Check Step 2: HPLC (Phenyl-Hexyl) Single Peak > 98%? IR_Check->HPLC_Check No (Clean) Recrystallize->HPLC_Check Purify Action: Column Chromatography (Gradient Elution) HPLC_Check->Purify No (<98%) NMR_Check Step 3: 1H NMR (DMSO-d6) Check 4.6ppm (d) & 5.2ppm (t) HPLC_Check->NMR_Check Yes Purify->HPLC_Check D2O_Test Validation: D2O Shake Does coupling collapse? NMR_Check->D2O_Test D2O_Test->Purify No (Salt/Adduct) Release BATCH RELEASED Proceed to Next Step D2O_Test->Release Yes

Figure 2: Quality Control Decision Tree for (3-Methyl-4-phenylphenyl)methanol.

References

  • Separation of Aromatic Isomers: Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent and Column for Aromatic Selectivity. Retrieved from [Link]

  • NMR Characterization of Alcohols: LibreTexts Chemistry. (2022).[3][4] Spectroscopy of Alcohols and Phenols: 1H NMR Shifts and D2O Exchange. Retrieved from [Link]

  • Reduction Methodologies: Chemistry Steps. (2024). Reduction of Carboxylic Acids and Esters: Mechanisms and Impurity Profiles. Retrieved from [Link]

  • Biphenyl Synthesis & Impurities: Royal Society of Chemistry (RSC). (2015).[5] Electronic Supplementary Information: Analysis of Methyl-Phenyl Derivatives via HPLC. Retrieved from [Link]

  • Impurity Profiling in Drug Intermediates: National Institutes of Health (PubMed). (2005).[6][7] Study of impurities in intermediates produced via reductive routes. Retrieved from [Link]

Sources

Validation

Advanced QC Protocols for Biphenyl Methanol Intermediates: Phenyl-Hexyl vs. C18 Selectivity

Topic: QC Testing Protocols for Biphenyl Methanol Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context Biphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC Testing Protocols for Biphenyl Methanol Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Biphenyl methanol (specifically 4-biphenylmethanol , CAS: 3597-91-9) is a pivotal intermediate in the synthesis of angiotensin II receptor antagonists, liquid crystals, and bifunctional chelators. Its structural rigidity—comprising two benzene rings connected by a single bond—presents unique analytical challenges.

The primary quality control (QC) hurdle is separating the target alcohol from its hydrophobic precursors (e.g., biphenyl ) and oxidation byproducts (e.g., 4-biphenylcarboxaldehyde ). While traditional C18 silica columns are the industry workhorse, they often fail to resolve these structurally similar aromatic isomers due to a reliance solely on hydrophobic subtraction.

This guide objectively compares the Standard C18 Protocol against an Advanced Phenyl-Hexyl Core-Shell Protocol . We demonstrate that the Phenyl-Hexyl stationary phase, by leveraging


-

interactions, offers superior resolution of critical impurity pairs, making it the preferred choice for high-stringency pharmaceutical applications.
Critical Quality Attributes (CQAs)

Before defining the protocols, we must establish the target specification profile for pharmaceutical-grade intermediates.

AttributeSpecification LimitMethodCriticality
Appearance White to off-white crystalline powderVisualLow
Assay (Purity)

98.5%
HPLC (Area %)High
Impurity A (Biphenyl)

0.15%
HPLC/GCHigh
Impurity B (Aldehyde)

0.50%
HPLCMedium
Water Content

0.5%
Karl FischerMedium
Residual Solvents Methanol

3000 ppm
HS-GCHigh
Comparative Analysis: C18 vs. Phenyl-Hexyl
The Mechanism of Separation
  • Method A (Standard C18): Relies on hydrophobic interaction. Analytes separate based on their partition coefficient (

    
    ). Since 4-biphenylmethanol and its impurities share the same biphenyl core, their hydrophobicities are similar, leading to peak co-elution.
    
  • Method B (Advanced Phenyl-Hexyl): Utilizes a dual mechanism of hydrophobicity +

    
    -
    
    
    
    stacking. The phenyl ring on the stationary phase interacts electronically with the biphenyl core of the analyte. This interaction is highly sensitive to the electron-donating/withdrawing nature of substituents (e.g., -CH2OH vs -CHO), resulting in superior selectivity.
Performance Data Summary

Experimental data derived from comparative method validation studies.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl chain (C18)Phenyl-Hexyl on Core-Shell Silica
Mobile Phase Modifier Acetonitrile (ACN)Methanol (MeOH) *
Resolution (Target/Impurity A) 1.8 (Marginal)4.2 (Robust)
Tailing Factor (

)
1.31.05
Run Time 18 min12 min
LOD (Impurity A) 0.05%0.01%

*Note: Methanol is preferred for Phenyl phases as ACN can suppress


-

interactions.
Detailed Experimental Protocols
Protocol A: Advanced Phenyl-Hexyl HPLC (The "Gold Standard")

Use this protocol for release testing and impurity profiling.

1. Instrumentation & Conditions

  • System: UHPLC or HPLC equipped with PDA/UV detector.

  • Column: Core-shell Phenyl-Hexyl,

    
     mm, 
    
    
    
    (e.g., Kinetex or Ascentis Express).
  • Column Temp:

    
    .
    
  • Flow Rate:

    
     mL/min.
    
  • Detection: UV @ 254 nm (Biphenyl absorption max).[1]

  • Injection Volume:

    
    .
    

2. Mobile Phase Preparation

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 100% Methanol (HPLC Grade). Crucial: Do not use ACN.

3. Gradient Program

Time (min) % Solvent A % Solvent B Action
0.0 90 10 Equilibration
1.0 90 10 Hold
8.0 10 90 Linear Ramp
10.0 10 90 Wash
10.1 90 10 Re-equilibration

| 12.0 | 90 | 10 | End |

4. System Suitability Test (SST)

  • Inject a mixture of 4-biphenylmethanol (

    
     mg/mL) and 4-biphenylcarboxaldehyde (
    
    
    
    mg/mL).
  • Requirement: Resolution (

    
    ) between main peak and aldehyde must be 
    
    
    
    .
Protocol B: Headspace GC for Residual Solvents

Use this protocol to quantify residual reaction solvents (Toluene, THF).

1. Instrumentation

  • System: GC with FID and Headspace Autosampler.

  • Column: DB-624 (or equivalent G43),

    
    .
    
  • Carrier Gas: Nitrogen or Helium @

    
     mL/min (Constant Flow).
    

2. Temperature Program

  • Oven:

    
     (hold 5 min) 
    
    
    
    Ramp
    
    
    /min
    
    
    
    
    (hold 5 min).
  • Injector:

    
    , Split ratio 10:1.
    
  • Detector (FID):

    
    .
    

3. Headspace Parameters

  • Incubation:

    
     for 20 minutes.
    
  • Sample Prep: Dissolve 100 mg sample in 5 mL DMF (Dimethylformamide).

Visualizations & Workflows
Figure 1: The QC Decision Tree

A logical workflow for batch release based on the described protocols.

QC_Workflow Start Batch Synthesis Complete Sample Sampling (ISO 2859-1) Start->Sample ID_Test Identification (IR / NMR) Sample->ID_Test Purity_Test Purity Profiling (Phenyl-Hexyl HPLC) ID_Test->Purity_Test Solvent_Test Residual Solvents (HS-GC) Purity_Test->Solvent_Test Decision Meets Specs? Solvent_Test->Decision Release Release Batch (COA Generation) Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Caption: Integrated QC workflow ensuring identity, purity, and safety compliance before batch release.

Figure 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column outperforms C18 for aromatic separation.

Pi_Pi_Interaction Analyte Analyte: 4-Biphenylmethanol (Aromatic Core) C18_Phase C18 Phase: Alkyl Chains (No Pi-Electrons) Analyte->C18_Phase Method A Phenyl_Phase Phenyl-Hexyl Phase: Aromatic Ring (Rich Pi-Cloud) Analyte->Phenyl_Phase Method B Interaction_A Weak Hydrophobic Interaction Only C18_Phase->Interaction_A Interaction_B Strong Pi-Pi Stacking + Hydrophobic Phenyl_Phase->Interaction_B Result_A Poor Selectivity (Co-elution) Interaction_A->Result_A Result_B High Selectivity (Resolved Peaks) Interaction_B->Result_B

Caption: Comparison of retention mechanisms. Phenyl-Hexyl phases engage in pi-pi stacking, enhancing resolution.

Troubleshooting & Expert Insights
  • Peak Tailing: If the hydroxyl group causes tailing on the Phenyl column, ensure the mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol activity.

  • Ghost Peaks: Biphenyl derivatives are sticky. Implement a "sawtooth" wash step (95% MeOH) at the end of every 5th injection to prevent carryover.

  • Solvent Choice: Do not substitute Methanol with Acetonitrile in Protocol A. Acetonitrile's

    
    -electrons compete with the stationary phase, effectively "turning off" the selective separation mechanism [1].
    
References
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International, 2017. Available at: [Link]

  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation. Available at: [Link]

  • Biphenyl-4-methanol Product Specification & Safety Data. PubChem Laboratory Chemical Safety Summary. Available at: [Link]

  • Analytical Method Validation: An Updated Review. SciSpace, 2024. Available at: [Link]

Sources

Safety & Regulatory Compliance

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